((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Description
BenchChem offers high-quality ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWOPLJKFIQKGK-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(COC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
[1]
Executive Summary
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 2306255-58-1 ) is a chiral, conformationally restricted bicyclic building block used extensively in modern drug discovery. Structurally, it consists of a cyclopropane ring fused to a tetrahydrofuran (THF) moiety, with a hydroxymethyl group positioned at the bridgehead (C1). This scaffold serves as a critical bioisostere for phenyl rings and proline derivatives, offering improved metabolic stability and defined exit vectors for structure-activity relationship (SAR) optimization.
Its rigid "V-shape" geometry locks the attached pharmacophores into specific spatial orientations, making it invaluable for designing conformationally locked nucleosides (mimicking specific sugar puckers) and peptidomimetics (e.g., DPP-IV inhibitors).
Chemical Profile & Identification
| Property | Data |
| CAS Number | 2306255-58-1 (Specific (1S,5R) enantiomer) |
| IUPAC Name | [(1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanol |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| SMILES | OC[C@@]12COC[C@@H]1C2 |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in Methanol, DMSO, DCM, Ethyl Acetate; Miscible with water |
| Storage | 2–8°C (Refrigerator), Hygroscopic; Store under inert gas (Argon/Nitrogen) |
| Chirality | (1S, 5R) Absolute Configuration |
Synthetic Pathways[3][9][10]
The synthesis of the (1S,5R) enantiomer typically relies on the use of chiral pool starting materials, most notably (R)-Epichlorohydrin , to establish the absolute stereochemistry of the cyclopropane fusion.
Method A: Cyclodialkylation of Malonate (The Tsuji-Rodriguez Route)
This is the most authoritative method for generating the chiral scaffold on a multigram scale. It involves a double alkylation/cyclization cascade.
Protocol Logic:
-
Chiral Induction: The stereocenter from (R)-epichlorohydrin is inverted during the nucleophilic attack, but the subsequent cyclization sets the bridgehead stereochemistry (1S,5R).
-
Scaffold Formation: Diethyl malonate acts as a bis-nucleophile.
-
Functionalization: The resulting lactone/ester is reduced to the target ether/alcohol.
Step-by-Step Methodology:
-
Alkylation/Cyclization:
-
Reagents: Diethyl malonate (1.1 eq), Sodium ethoxide (NaOEt) or NaH, (R)-Epichlorohydrin (1.0 eq).
-
Conditions: Reflux in Ethanol (EtOH) or THF.
-
Mechanism: The malonate anion opens the epoxide (SN2), followed by intramolecular displacement of the chloride to form the cyclopropane, and finally lactonization to form (1S,5R)-ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate .
-
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS).
-
Process: The lactone carbonyl (C2) and the ester group (at C1) are fully reduced.
-
Note: Careful control is required to reduce the lactone to the ether (via the cyclic hemiacetal intermediate) rather than ring-opening to a diol. Alternatively, the lactone is reduced to the lactol and reduced further with Et₃SiH/BF₃·OEt₂.
-
Method B: Simmons-Smith Cyclopropanation
Used for constructing the scaffold from furan derivatives, though enantioselectivity requires chiral auxiliaries.
-
Substrate: 3-(Hydroxymethyl)-2,5-dihydrofuran.
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂).[1][2][3]
-
Mechanism: The zinc carbenoid coordinates to the allylic alcohol, directing the methylene addition to the syn face, yielding the bicyclic system.
Visualization: Synthetic Route (Method A)
Figure 1: Stereoselective synthesis of the 3-oxabicyclo[3.1.0]hexane scaffold starting from (R)-Epichlorohydrin.
Medicinal Chemistry Applications
The 3-oxabicyclo[3.1.0]hexane scaffold is a high-value "spacer" and pharmacophore modulator. Its utility stems from three key properties:
Bioisosterism & Metabolic Stability
-
Phenyl Ring Replacement: The scaffold serves as a saturated, sp³-rich isostere for meta-substituted benzene rings. It maintains the vector angle between substituents while increasing solubility (lower logP) and eliminating metabolic liabilities associated with aromatic rings (e.g., oxidation).
-
Ether Bridge: The oxygen atom at position 3 acts as a hydrogen bond acceptor, mimicking the solvation properties of proline or carbohydrate moieties.
Conformational Restriction (The "North" Pucker)
In nucleoside analogs, the furanose ring fluctuates between "North" (C2'-exo/C3'-endo) and "South" (C2'-endo/C3'-exo) conformations.
-
Fusing a cyclopropane ring to the THF moiety (as in this scaffold) locks the conformation.
-
Application: This is used to design "Locked Nucleic Acids" (LNA) or carbocyclic nucleosides (e.g., Neplanocin C analogs) to enhance binding affinity to polymerases or viral enzymes by pre-organizing the inhibitor in the bioactive conformation.
Peptidomimetics (DPP-IV Inhibitors)
The scaffold has been successfully deployed in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes.
-
Mechanism: The rigid bicyclic system replaces the pyrrolidine ring of standard inhibitors (like vildagliptin), improving potency by restricting the entropy of binding in the S1 pocket of the enzyme.
Visualization: Pharmacophore Mapping
Figure 2: Strategic applications of the scaffold in drug design.
Handling & Safety Data
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Perform synthesis and handling in a fume hood.
-
Stability: The strained cyclopropane ring is generally stable but can undergo ring-opening under strong acidic conditions (e.g., concentrated HCl). The ether linkage is stable to basic conditions.
References
-
Comin, M. J., Rodriguez, J. B., Russ, P., & Marquez, V. E. (2003). "Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system." Tetrahedron, 59(2), 295-301. Link
-
Sattigeri, J. A., et al. (2008). "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. Link
-
Morvan, J., et al. (2024). "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." ChemRxiv. (Contextual reference for oxabicyclo-isosterism). Link
-
PubChem Compound Summary. "((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol." (Note: Enantiomer record used for physical property verification). Link
-
Simmons, H. E., & Smith, R. D. (1958).[1][2][4] "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 80(19), 5323–5324. Link
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction: Definition, Mechanism, and Examples [chemistrylearner.com]
physical properties of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Technical Monograph: Physicochemical Profiling of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Executive Summary
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 2306255-58-1) is a rigid, chiral bicyclic building block increasingly utilized in medicinal chemistry. Characterized by a fused cyclopropane-tetrahydrofuran ring system, it serves as a conformationally restricted bioisostere for meta-substituted benzenes and proline derivatives. Its primary utility lies in the synthesis of glutamate receptor modulators (mGluR agonists) and antiviral agents, where its defined stereochemistry directs specific ligand-protein interactions. This guide details its physical properties, synthetic access, and handling protocols.[1]
Structural Characterization & Stereochemistry
The molecule features a 3-oxabicyclo[3.1.0]hexane core.[2][3][4][5][6][7] The numbering convention typically assigns the bridgehead carbons as positions 1 and 5. The oxygen atom resides at position 3.[1][3] The hydroxymethyl group (
-
Stereochemical Designation: (1S, 5R). The bridgehead carbons are chiral centers. Due to the geometric constraints of the fused ring system, the cis-fusion is the only stable configuration for this ring size, but the absolute configuration (enantiomer) is critical for biological activity.
-
Conformational Rigidity: The "boat" conformation of the bicyclic system locks the pendant hydroxymethyl group into a specific vector, reducing the entropic penalty upon binding to biological targets.
DOT Diagram: Structural Logic & Numbering
Figure 1: Structural hierarchy and stereochemical assignment of the core scaffold.
Physical Constants & Thermodynamic Properties
The following data aggregates experimental values from supplier Certificates of Analysis (CoA) and computed physicochemical descriptors.
| Property | Value / Description | Source/Method |
| CAS Number | 2306255-58-1 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 114.14 g/mol | Calculated |
| Physical State | Viscous liquid to low-melting solid | Observed (Purity dependent) |
| Melting Point | 35 – 45 °C (Estimated) | Analog comparison |
| Boiling Point | ~230 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| Refractive Index | Predicted | |
| Optical Rotation | Specific to enantiomeric purity | |
| Flash Point | >110 °C | Closed Cup (Predicted) |
Note on Physical State: While often handled as a viscous oil, high-purity samples (>98% ee) may crystallize into a low-melting solid upon prolonged storage at -20°C.
Solubility & Lipophilicity
The presence of the ether oxygen (position 3) and the primary alcohol (position 1) imparts significant polarity to the molecule.
-
LogP (Octanol/Water): -0.3 (Calculated).[3] This indicates the molecule is hydrophilic and likely membrane-permeable via passive diffusion only if lipophilic side chains are added.
-
Solubility Profile:
-
High Solubility: Methanol, Ethanol, DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).
-
Moderate Solubility: Ethyl Acetate, Tetrahydrofuran (THF).
-
Low Solubility: Hexanes, Heptane, Water (miscible but may require cosolvents for extraction).
-
Synthetic Access & Manufacturing
The synthesis of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol typically proceeds via the reduction of the corresponding ester or carboxylic acid. The core bicyclic skeleton is often constructed via cyclopropanation.
Workflow: General Synthetic Route
Figure 2: Common synthetic pathway via cyclopropanation and ester reduction.
Key Synthetic Considerations:
-
Enantioselectivity: The cyclopropanation step determines the stereochemistry. Chiral catalysts (e.g., Rhodium or Copper with chiral ligands) are required to establish the (1S, 5R) configuration selectively.
-
Reduction: Standard reducing agents like Lithium Aluminum Hydride (
) in THF are effective for converting the ester intermediate to the primary alcohol.
Spectral Identification
To validate the identity of the compound, the following spectral features should be observed.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
3.5 – 4.0 ppm: Multiplets corresponding to the
protons (ring and hydroxymethyl). - 1.5 – 2.0 ppm: Cyclopropyl protons (bridgehead and methylene). The high-field shift (< 1 ppm) typical of cyclopropanes may be deshielded due to the oxygen proximity.
-
Diagnostic Signal: The diastereotopic protons of the hydroxymethyl group often appear as an AB system or distinct doublets if hydrogen bonding restricts rotation.
-
3.5 – 4.0 ppm: Multiplets corresponding to the
Mass Spectrometry (MS)
-
Ionization: ESI (Electrospray Ionization) or APCI.
-
Observed Mass:
Da; Da.
Handling, Stability & Safety
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Storage Protocols:
-
Temperature: Store at 2°C to 8°C (Refrigerated) for short term; -20°C for long term to prevent degradation.
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon).
-
Container: Tightly sealed glass vials; avoid prolonged exposure to plastics that may leach plasticizers into the viscous oil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89215241, ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. Retrieved from [Link](Note: Link directs to enantiomer data which serves as the physicochemical proxy).
-
Synthonix. Safety Data Sheet: ((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol. Retrieved from [Link]
-
ChemRxiv (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (Contextual reference for bicyclic ether scaffolds). Retrieved from [Link]
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. Synthonix, Inc > Building Blocks > ((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol - [X88317] [synthonix.com]
- 3. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | C6H10O2 | CID 89215241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ((1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol 97% | CAS: 2306255-58-1 | AChemBlock [achemblock.com]
- 5. bldpharm.com.tr [bldpharm.com.tr]
- 6. 1203707-39-4|(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol|BLD Pharm [bldpharm.com]
- 7. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | 1412452-25-5 [sigmaaldrich.com]
Structural Elucidation of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
A Comprehensive Analytical Framework for Rigid Bicyclic Scaffolds
Abstract
This guide outlines the rigorous structural elucidation and stereochemical assignment of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 2306255-58-1). As a conformationally restricted bioisostere of tetrahydrofuran and a critical building block for glutamate receptor modulators, the molecule presents unique analytical challenges due to its strained bicyclic architecture. This document details a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Mosher’s Ester analysis to unambiguously determine its constitution and absolute configuration.
Structural Architecture & Synthetic Context
The 3-oxabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry, offering a rigid "V-shaped" geometry that positions substituents in precise vectors not accessible by flexible tetrahydrofuran or cyclopropane analogs.
Key Structural Features:
-
Strain Energy: The fusion of the three-membered cyclopropane ring to the five-membered ether ring creates significant Baeyer strain (
27 kcal/mol), necessitating cis-fusion. Trans-fusion is geometrically prohibited in this ring size. -
Symmetry Breaking: While the unsubstituted scaffold possesses a plane of symmetry (
), the introduction of the hydroxymethyl group at the C1 bridgehead desymmetrizes the molecule, creating two chiral centers at C1 and C5. -
Numbering System:
-
C1: Bridgehead (quaternary, bearing the -CH
OH). -
C2: Methylene (ether adjacent).
-
C3: Oxygen atom.
-
C4: Methylene (ether adjacent).
-
C5: Bridgehead (methine).
-
C6: Cyclopropane methylene (apex).
-
Synthetic Origin
The target is typically synthesized via the Simmons-Smith cyclopropanation of 3-hydroxymethyl-2,5-dihydrofuran. This reaction is diastereoselective, favoring the delivery of the methylene group from the face syn to the directing hydroxyl group (chelating effect), but enantioselective synthesis requires chiral auxiliaries or enzymatic resolution. Therefore, proving the (1S, 5R) absolute configuration is the critical analytical objective.
Analytical Workflow Strategy
The elucidation process follows a subtractive logic path: Elemental Composition
Figure 1: The hierarchical decision tree for structural verification. Note the critical transition from relative to absolute stereochemistry.
Step-by-Step Elucidation
Phase 1: Elemental Composition (HRMS)
-
Method: ESI-TOF or Orbitrap.
-
Target: [M+H]
or [M+Na] . -
Expected Formula: C
H O . -
Exact Mass: 114.0681 Da.
-
Validation Criteria: Mass error < 5 ppm. A fragmentation pattern showing loss of -CH
OH (M-31) confirms the primary alcohol.
Phase 2: Connectivity & Topology (NMR)
The rigidity of the bicycle results in distinct splitting patterns.
Table 1: Diagnostic NMR Signals (Predicted/Representative)
| Position | Carbon Type | 1H Signal (ppm) | Multiplicity | Diagnostic Feature |
| C1 | Quaternary (C | - | - | Bridgehead; no HSQC correlation. |
| C5 | Methine (CH) | 1.6 - 1.8 | Multiplet | Bridgehead proton; couples to H4 and H6. |
| C6 | Methylene (CH | 0.4 - 0.8 | Multiplet (2H) | Key Indicator: Cyclopropane protons appear at very high field. |
| C2/C4 | Methylene (CH | 3.6 - 4.0 | d/dd | Ether-adjacent protons; diastereotopic due to chirality. |
| C1-CH | Methylene (CH | 3.4 - 3.6 | AB System | Diastereotopic protons on the hydroxymethyl group. |
-
1H NMR: Look for the "clean" region upfield (0.5 ppm) for cyclopropane. The absence of olefinic protons (5.0-6.0 ppm) confirms successful cyclopropanation of the dihydrofuran precursor.
-
13C NMR: Confirm 6 carbons. C1 (quaternary) will appear around 25-35 ppm (shielded by cyclopropane) but shifted downfield slightly by the hydroxymethyl group. C3 and C4 (ether carbons) appear around 65-75 ppm.
Phase 3: Relative Stereochemistry (NOESY)
To confirm the cis-fusion (though trans is unlikely) and the orientation of the hydroxymethyl group:
-
Experiment: 1D-NOESY or 2D-NOESY.
-
Critical Correlation: Irradiate the H5 bridgehead proton.
-
Observation: Strong NOE enhancement of the CH
OH protons. -
Conclusion: H5 and the CH
OH group are on the same face of the bicycle (cis-relationship), consistent with the standard cis-fused topology where the bridgehead substituents point "out" from the fold.
-
Phase 4: Absolute Configuration (Mosher's Method)
This is the definitive step to distinguish (1S, 5R) from its enantiomer (1R, 5S). Since the molecule is a primary alcohol, the Modified Mosher’s Method is required.
Mechanism:
React the alcohol with (R)- and (S)-
Protocol:
-
Derivatization: Prepare the (S)-MTPA ester and (R)-MTPA ester in separate NMR tubes.
-
Analysis: Assign H signals for both esters.
-
Calculation: Calculate
for protons H2, H4, H5, and H6. -
Model Application:
-
In the Mosher model, the CF
, C=O, and H are coplanar. -
For the (1S, 5R) configuration, the spatial arrangement will shield specific protons (negative
) and deshield others (positive ) based on the quadrant they occupy relative to the phenyl ring.
-
Figure 2: The Mosher's Ester Analysis workflow for absolute stereochemistry determination.
Detailed Experimental Protocols
A. Synthesis of MTPA Esters (Microscale)
Standard Operating Procedure for Absolute Config Determination
Reagents:
-
Substrate: 2 mg of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
-
Reagent A: (R)-(-)-MTPA-Cl (for S-ester).
-
Reagent B: (S)-(+)-MTPA-Cl (for R-ester).
-
Solvent: Pyridine-d
(allows direct NMR without workup) or CH Cl with pyridine.
Procedure:
-
Dissolution: Dissolve 2 mg of substrate in 0.5 mL of anhydrous pyridine-d
in an NMR tube. -
Addition: Add 10
L of (R)-MTPA-Cl. Shake well. -
Incubation: Allow to stand at room temperature for 1 hour. Monitor by TLC or 1H NMR (shift of CH
OH signal downfield by ~1 ppm indicates esterification). -
Data Acquisition: Acquire 1H NMR (32 scans). This is the (S)-ester dataset.
-
Repeat: Repeat steps 1-4 with a fresh sample and (S)-MTPA-Cl to generate the (R)-ester dataset.
B. Data Interpretation (The "1S, 5R" Proof)
For the (1S, 5R) isomer, the C1 position holds the ester.[1]
-
Right Side (H2, H3, H4): If the phenyl ring of the (S)-ester shields the protons on the "right" (relative to the C-O bond), and the (R)-ester shields the "left," the signs of
will align with the spatial distribution of the bicyclic protons. -
Validation: If H5 (bridgehead) shows a positive
and H2/H4 (ether ring) show negative (or vice versa depending on exact conformation), this specific pattern confirms the chiral center at C1 is S.
References
-
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link
-
PubChem. (2025).[2] "Compound Summary: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol" (Enantiomer Reference). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). "Product Specification: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol." Merck KGaA. Link
Sources
Conformational Locking: A Technical Guide to Bicyclo[3.1.0]hexane Therapeutic Targets
Executive Summary
The bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in modern medicinal chemistry. Its utility stems not merely from its lipophilicity, but from its ability to rigidly freeze bioactive conformations of flexible metabolites—specifically glutamate, proline, and ribose. By restricting bond rotation, this scaffold reduces the entropic penalty of receptor binding, often resulting in 10-100x potency gains and enhanced selectivity profiles compared to their flexible acyclic or monocyclic progenitors.
This technical guide analyzes three distinct therapeutic modalities driven by this scaffold: mGluR modulation (CNS), DPP-4 inhibition (Metabolic), and A3 Adenosine Receptor agonism (Oncology/Inflammation).
Part 1: Structural Pharmacology & The "North/South" Lock
The core value proposition of the bicyclo[3.1.0]hexane ring is its ability to mimic the transition states or bound conformations of natural ligands.
The Mechanism of Conformational Restriction
In flexible five-membered rings (like ribose or proline), the ring "puckers" dynamically between Northern (C2'-exo/C3'-endo) and Southern (C2'-endo/C3'-exo) conformations.
-
The Problem: Receptors often require one specific pucker. Flexible ligands must pay an entropic cost to adopt this shape, lowering affinity.
-
The Solution: Fusing a cyclopropane ring onto the five-membered ring (creating the bicyclo[3.1.0] system) creates a "methanocarba" lock. Depending on the stereochemistry of the fusion, the molecule is permanently frozen in either the North or South conformation.
Part 2: Primary Therapeutic Targets
Target Cluster A: Metabotropic Glutamate Receptors (mGluRs)
Therapeutic Area: Schizophrenia, Anxiety, Addiction Mechanism: Glutamate Bioisostere
The glutamate analogue LY379268 is the archetype of this class. By incorporating the glutamate backbone into the bicyclo[3.1.0]hexane system, the molecule is locked in a folded conformation that is exclusively recognized by Group II mGluRs (mGlu2/3), completely avoiding ionotropic glutamate receptors (NMDA, AMPA) which require an extended conformation.
Signaling Pathway Mechanism
Activation of mGlu2/3 by bicyclo[3.1.0]hexane agonists engages the Gi/o pathway, reducing synaptic transmission and dampening excitotoxicity.
Figure 1: Signal transduction pathway for Group II mGluR agonists. Note the inhibitory coupling to Adenylyl Cyclase.
Target Cluster B: Dipeptidyl Peptidase-4 (DPP-4)
Therapeutic Area: Type 2 Diabetes Mechanism: Covalent Serine Trap (Proline Mimic)
Saxagliptin (Onglyza) utilizes a cis-4,5-methanoproline scaffold.
-
S1 Pocket Occupancy: The bicyclic scaffold fits tightly into the hydrophobic S1 pocket of the DPP-4 enzyme.
-
The Warhead: A nitrile group attached to the scaffold forms a reversible covalent imidate adduct with the catalytic Ser630 residue.
-
Stability: The cyclopropane ring prevents the "cis-trans" isomerization common in proline peptides, increasing metabolic stability.
Comparative Potency Data
| Compound | Scaffold Type | IC50 (DPP-4) | Selectivity (vs DPP-8/9) |
| Saxagliptin | Bicyclo[3.1.0]hexane | 0.5 - 2.0 nM | > 400-fold |
| Vildagliptin | Pyrrolidine (Flexible) | ~ 3 - 10 nM | Lower |
| Sitagliptin | Beta-amino acid | ~ 18 nM | High |
Target Cluster C: A3 Adenosine Receptors (A3AR)
Therapeutic Area: Neuropathic Pain, Ischemia, Oncology Mechanism: Ribose Bioisostere ((N)-Methanocarba)
Native adenosine is rapidly metabolized and hits all four receptor subtypes (A1, A2A, A2B, A3). Replacing the ribose with a bicyclo[3.1.0]hexane locks the sugar pucker.
-
North (N) Conformation: Locked by fusing the cyclopropane "up".[1][2] This is preferred by the A3 receptor .[3]
-
South (S) Conformation: Locked by fusing "down". Preferred by A1/A2 receptors.
Research by the NIDDK (Kenneth Jacobson et al.) demonstrated that (N)-methanocarba nucleosides achieve nanomolar affinity for A3AR with >1000-fold selectivity over A1.
Part 3: Experimental Protocols
Synthesis: Simmons-Smith Cyclopropanation
Objective: Construct the bicyclo[3.1.0]hexane core from a dehydropyrrolidine or cyclopentene precursor.
Reagents:
-
Diethylzinc (
) - 1.0 M in hexanes -
Diiodomethane (
) -
Trifluoroacetic acid (TFA) - Catalyst
-
Dichloromethane (DCM) - Solvent (Anhydrous)
Protocol:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the alkene substrate (1.0 equiv) in anhydrous DCM. Cool to 0°C.
-
Carbenoid Formation: In a separate flask, add DCM and
(5.0 equiv). Carefully add TFA (5.0 equiv) dropwise (Exothermic!). Stir for 20 min at 0°C. -
Active Species: Add
(5.0 equiv) dropwise to the zinc mixture. A white precipitate may form. Stir for 20 min. -
Cyclopropanation: Cannulate the active zinc carbenoid solution into the substrate flask at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.
-
Checkpoint: Monitor via TLC/LC-MS. The starting alkene spot should disappear.
-
-
Quench: Pour mixture into saturated
solution. Extract with DCM (3x). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash chromatography.
Critical Control Point: The stereochemistry of the cyclopropane ring is directed by existing chiral centers on the ring (e.g., a Boc-protected amine). Verify the diastereomeric ratio (dr) using 1H-NMR.
Validation: Functional cAMP Inhibition Assay (GPCRs)
Objective: Confirm agonism at Gi-coupled receptors (mGlu2/3 or A3AR) using a bicyclo[3.1.0]hexane ligand.[4]
Workflow Diagram:
Figure 2: Functional assay workflow for Gi-coupled receptor validation.
Protocol Steps:
-
Cell Prep: Use CHO-K1 cells stably expressing human mGlu2.
-
Induction: Since Gi proteins inhibit cAMP, you must first artificially raise cAMP levels using Forskolin (10 µM).
-
Treatment: Apply the test compound (bicyclo-analogue) in a dose-response curve (e.g., 0.1 nM to 10 µM).
-
Mechanism Check: If the compound is an agonist, it will counteract the Forskolin, lowering cAMP levels back toward baseline.
-
Readout: Use a TR-FRET kit (e.g., HTRF cAMP Dynamic 2). High FRET signal = Low cAMP (Strong Agonist).
References
-
Monn, J. A., et al. (1999).
-
Augeri, D. J., et al. (2005).[5] "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry.
-
Jacobson, K. A., et al. (2000). "Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists."[6][7] Journal of Medicinal Chemistry.
-
Tosh, D. K., et al. (2019). "Structure-based drug design of A3 adenosine receptor ligands." Current Topics in Medicinal Chemistry.
Sources
- 1. (Open Access) Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists. (2000) | Kenneth A. Jacobson | 151 Citations [scispace.com]
- 2. Methanocarba analogues of purine nucleosides as potent and selective adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent synthesis of 2-thioether-substituted ( N )-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05096F [pubs.rsc.org]
- 4. In vitro and in vivo evidence for a lack of interaction with dopamine D2 receptors by the metabotropic glutamate 2/3 receptor agonists 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-bicaroxylate monohydrate (LY354740) and (-)-2-oxa-4-aminobicyclo[3.1.0] Hexane-4,6-dicarboxylic acid (LY379268) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 6. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Note & Protocol: Mitsunobu Reaction for the Functionalization of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Abstract
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides, under exceptionally mild conditions.[1][2][3] A key feature of this reaction is its stereospecificity, proceeding via an SN2 mechanism that results in the complete inversion of configuration at a chiral secondary alcohol center.[4][5] This application note provides a detailed protocol for the functionalization of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, a bicyclic primary alcohol, using the Mitsunobu reaction. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and discuss critical parameters and troubleshooting for this valuable synthetic transformation.
Mechanistic Rationale & Reagent Selection
Understanding the reaction mechanism is paramount to successful execution and troubleshooting. The Mitsunobu reaction is a redox-coupled process that activates the alcohol's hydroxyl group, transforming it into an excellent leaving group.[6]
The Core Mechanism: The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).[7][8] This forms a highly reactive betaine intermediate. This intermediate then deprotonates the acidic nucleophile (in our protocol, 4-nitrobenzoic acid), creating an ion pair.[9] The alcohol's oxygen then attacks the now electrophilic phosphorus atom, forming a key alkoxyphosphonium salt. This salt is poised for displacement. Finally, the conjugate base of the acidic nucleophile performs an SN2 attack on the carbon atom, displacing triphenylphosphine oxide (TPPO) and yielding the desired product.[4][7] The formation of the very stable P=O double bond in TPPO is a major thermodynamic driving force for the reaction.[3]
Caption: Generalized mechanism of the Mitsunobu reaction.
Rationale for Reagent Selection:
-
Substrate: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a primary alcohol. While the classic inversion of stereochemistry is not relevant for the primary carbon center being functionalized, the reaction proceeds efficiently to form a C-O bond without requiring harsh conditions.
-
Phosphine: Triphenylphosphine (PPh₃) is the most common, cost-effective, and well-understood phosphine for this reaction.
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often chosen over diethyl azodicarboxylate (DEAD) as it is generally considered more stable.[9]
-
Nucleophile: 4-Nitrobenzoic acid is selected for this protocol. Its lower pKa compared to benzoic acid can enhance reaction rates, particularly with sterically demanding alcohols.[1][10] Furthermore, the resulting 4-nitrobenzoate ester is often highly crystalline, which can significantly aid in purification.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction, as it dissolves all reactants and intermediates and is inert under the reaction conditions.[9][11]
Detailed Experimental Protocol
This protocol describes the esterification of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol with 4-nitrobenzoic acid.
2.1 Materials and Equipment
-
Reagents:
-
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (FW: 114.14 g/mol )
-
Triphenylphosphine (PPh₃) (FW: 262.29 g/mol )
-
4-Nitrobenzoic acid (pNBA) (FW: 167.12 g/mol )
-
Diisopropyl azodicarboxylate (DIAD) (FW: 202.21 g/mol )
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash column chromatography system
-
2.2 Reagent Stoichiometry
The following table outlines the quantities for a reaction starting with 1.0 mmol of the alcohol.
| Reagent | FW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | 114.14 | 1.0 | 1.0 | 114 mg |
| 4-Nitrobenzoic acid | 167.12 | 1.2 | 1.2 | 201 mg |
| Triphenylphosphine | 262.29 | 1.5 | 1.5 | 393 mg |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 | 0.29 mL (d=1.027) |
| Anhydrous THF | - | - | - | ~10 mL (0.1 M) |
2.3 Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (114 mg, 1.0 mmol), 4-nitrobenzoic acid (201 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Dissolution: Add anhydrous THF (~10 mL) via syringe and stir the mixture until all solids have dissolved.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
DIAD Addition: Add DIAD (0.29 mL, 1.5 mmol) dropwise to the cold, stirring solution over 5-10 minutes. Causality Note: Slow addition is crucial to control the initial exotherm and prevent the formation of side products.[10] A color change to yellow or orange is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting alcohol is relatively polar, while the desired ester product will be significantly less polar. The reaction is complete upon full consumption of the starting alcohol, typically within 2-6 hours.
-
Work-up:
-
Once complete, concentrate the reaction mixture under reduced pressure on a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) to remove excess 4-nitrobenzoic acid, followed by brine (15 mL).[11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude material will contain the desired product along with byproducts triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate.
-
Challenge: TPPO is notoriously difficult to separate from products of similar polarity.[12][13][14]
-
Solution: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 10% to 40% EtOAc in hexanes). The less polar product should elute before the more polar TPPO and hydrazine byproducts. Collect fractions and analyze by TLC to isolate the pure product.
-
Process Workflow
Caption: Experimental workflow for the Mitsunobu reaction.
Troubleshooting and Expert Insights
-
Low or No Conversion:
-
Cause: Wet reagents or solvent. The reaction is sensitive to water, which will consume the activated intermediates.
-
Solution: Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.
-
-
Difficulty Removing TPPO:
-
Cause: TPPO can have similar solubility and chromatographic behavior to the desired product.
-
Insight 1: If the product is non-polar, much of the TPPO and hydrazine byproduct can be precipitated by suspending the crude residue in a cold solvent like diethyl ether, stirring, and filtering.[10]
-
Insight 2: For difficult separations, alternative phosphine reagents designed for easy removal, such as polymer-bound PPh₃ or phosphines with acidic/basic handles, can be employed in future optimizations.[12][13]
-
-
Formation of Side Products:
-
Cause: If the nucleophile is not sufficiently acidic (pKa > 13), the betaine intermediate can be attacked by other species, or side reactions can occur.[9][14]
-
Solution: Our choice of 4-nitrobenzoic acid (pKa ~3.4) mitigates this risk. If using weaker nucleophiles, consider adding an external acid catalyst, though this can complicate the reaction.
-
Conclusion
The Mitsunobu reaction is a robust and reliable method for the functionalization of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. By carefully controlling the reaction conditions, especially the exclusion of moisture and the slow addition of the azodicarboxylate, high yields of the desired ester can be achieved. While purification from stoichiometric byproducts presents a common challenge, standard chromatographic techniques are effective. This protocol provides a solid foundation for researchers utilizing this important transformation in medicinal chemistry and natural product synthesis.
References
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]
-
Dodge, J. A., et al. (2022). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Accounts of Chemical Research. Available at: [Link]
-
Farooq, S., & Choudhary, M. I. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 7069. Available at: [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at: [Link]
-
Mitsunobu Reaction - Chemistry Steps. (2025, March 26). Retrieved February 16, 2026, from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved February 16, 2026, from [Link]
-
Farooq, S., & Choudhary, M. I. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 7069. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022, October 17). MDPI. Retrieved February 16, 2026, from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]
-
Bedell, T. A., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Organic Letters, 17(17), 4380–4383. Available at: [Link]
-
Mitsunobu Reaction - J&K Scientific LLC. (2025, June 1). Retrieved February 16, 2026, from [Link]
-
Jones, K., et al. (2016). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Chemical Communications, 52(56), 8722-8725. Available at: [Link]
-
Khadse, S. (n.d.). Mitsunobu Reaction. Retrieved February 16, 2026, from [Link]
-
Mitsunobu Reaction: Mechanism, Steps & Applications Explained - Vedantu. (2020, December 29). Retrieved February 16, 2026, from [Link]
-
Diethyl azodicarboxylate - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]
-
Di-tert-butyl Azodicarboxylate (DtBAD) - Common Organic Chemistry. (n.d.). Retrieved February 16, 2026, from [Link]
-
The reaction of carboxylic acids with Mitsunobu reagents. (2012). Chemical Communications. Available at: [Link]
-
Jones, K., et al. (2018). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Farooq, S., & Choudhary, M. I. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 7069. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved February 16, 2026, from [Link]
-
Dodge, J. A., et al. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mitsunobu Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Application Notes & Protocols: Strategic Derivatization of the Primary Alcohol in ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical agents.[1][2] Its unique bicyclic structure imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The primary alcohol functionality serves as a critical handle for introducing diverse chemical moieties, thereby enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of established and innovative protocols for the derivatization of this primary alcohol, with a focus on esterification, etherification, and oxidation reactions. We delve into the mechanistic rationale behind each protocol, offering practical insights to navigate the challenges associated with this sterically encumbered substrate.
Introduction: The Strategic Importance of Derivatization
The 3-oxabicyclo[3.1.0]hexane framework is a prevalent core in medicinal chemistry, valued for its stereochemical complexity and its ability to mimic natural product scaffolds.[3][4] Derivatization of the primary alcohol on ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a pivotal step in the synthesis of novel therapeutics. The ability to selectively and efficiently modify this hydroxyl group allows for the introduction of a wide array of functional groups, including but not limited to:
-
Esters: To modulate polarity, solubility, and metabolic stability.
-
Ethers: To introduce steric bulk, alter hydrogen bonding capacity, and enhance metabolic resistance.
-
Aldehydes and Carboxylic Acids: To serve as key intermediates for further functionalization, such as reductive amination or amide bond formation.
This document outlines robust and reproducible protocols for these key transformations, emphasizing reaction conditions that are compatible with the inherent steric hindrance and potential sensitivity of the bicyclic system.
Derivatization Strategies and Protocols
The choice of derivatization strategy is dictated by the desired final product and the overall synthetic scheme. The following sections provide detailed protocols for common and effective transformations of the primary alcohol in ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
Esterification: Modulating Polarity and Bioactivity
Esterification is a fundamental transformation for converting alcohols into esters, thereby altering their physicochemical properties. The Fischer esterification, while a classic method, can be limited by equilibrium and steric hindrance.[5] More contemporary methods often employ coupling agents to facilitate the reaction under milder conditions.
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is particularly effective for sterically hindered alcohols.
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Steps:
-
To a solution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 equiv), the desired carboxylic acid (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add EDCI (1.5 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH2Cl2 and filter to remove the urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Rationale: The use of EDCI and DMAP allows the reaction to proceed under mild, neutral conditions, which is crucial for preserving the integrity of the bicyclic system.[6] The aqueous workup effectively removes the excess reagents and byproducts.
Etherification: Enhancing Metabolic Stability
The formation of an ether linkage can significantly increase the metabolic stability of a drug candidate by blocking a potential site of oxidation. The Williamson ether synthesis is a common method, but its application to sterically hindered alcohols can be challenging.[7] Alternative methods, such as those employing strong bases or catalytic approaches, are often more successful.
This protocol utilizes a strong base, sodium hydride (NaH), to deprotonate the primary alcohol, forming a more nucleophilic alkoxide that can then react with an alkyl halide.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Steps:
-
To a suspension of NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required for less reactive alkyl halides.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol, driving the reaction towards the desired ether product. The choice of an aprotic polar solvent like THF is crucial for solvating the resulting alkoxide.
Oxidation: Gateway to Further Functionalization
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up a vast array of subsequent chemical transformations. The choice of oxidant determines the final oxidation state.
The Swern oxidation is a mild and highly reliable method for the oxidation of primary alcohols to aldehydes, avoiding over-oxidation to the carboxylic acid.[8]
Experimental Workflow: Swern Oxidation
Caption: Workflow for Swern Oxidation.
Detailed Steps:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous CH2Cl2 at -78 °C, add dimethyl sulfoxide (DMSO, 2.5 equiv) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 equiv) in CH2Cl2.
-
Stir for an additional 30 minutes at -78 °C, then add triethylamine (Et3N, 5.0 equiv).
-
Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Rationale: The Swern oxidation proceeds under very mild, low-temperature conditions, making it suitable for sensitive substrates. The use of a non-aqueous workup is often preferred for aldehydes that may be prone to hydration or other side reactions.
For the complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are required. The Jones oxidation, using chromic acid, is a classic and effective method.[9][10]
Experimental Workflow: Jones Oxidation
Caption: Workflow for Jones Oxidation.
Detailed Steps:
-
To a solution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 equiv) in acetone at 0 °C, add Jones reagent (prepared from CrO3 and H2SO4) dropwise until a persistent orange color is observed.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Quench the excess oxidant by the addition of isopropanol until the solution turns green.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude carboxylic acid by flash column chromatography or recrystallization.
Rationale: The strong oxidizing power of chromic acid ensures the complete conversion of the primary alcohol to the carboxylic acid.[11] The acetone solvent is crucial as it is relatively inert to the oxidant under the reaction conditions.
Summary of Reaction Conditions
| Derivatization | Reagents | Solvent | Temperature | Key Considerations |
| Steglich Esterification | Carboxylic Acid, EDCI, DMAP | CH2Cl2 | 0 °C to RT | Mild conditions, suitable for sensitive substrates. |
| Williamson Ether Synthesis | NaH, Alkyl Halide | THF | 0 °C to RT/Heat | Strong base, requires anhydrous conditions. |
| Swern Oxidation | Oxalyl Chloride, DMSO, Et3N | CH2Cl2 | -78 °C to RT | Mild, avoids over-oxidation to the carboxylic acid. |
| Jones Oxidation | CrO3, H2SO4 | Acetone | 0 °C to RT | Strong oxidant, provides the carboxylic acid directly. |
Conclusion
The derivatization of the primary alcohol in ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is a critical aspect of leveraging this important scaffold in drug discovery and development. The protocols outlined in this guide provide a robust starting point for researchers to explore a wide range of chemical space. The choice of methodology should be carefully considered based on the desired final product, the compatibility of other functional groups in the molecule, and the overall synthetic strategy. By understanding the underlying principles of each reaction, scientists can effectively and efficiently synthesize novel derivatives for biological evaluation.
References
-
Oxidation of primary alcohols to carboxylic acids. (n.d.). chemeurope.com. Retrieved February 13, 2026, from [Link]
-
Reddy, K. S., et al. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Cossy, J., et al. (2005). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. The Journal of Organic Chemistry, 70(19), 7629-7633. Retrieved February 13, 2026, from [Link]
-
Alcohol Oxidation Mechanisms and Practice Problems. (2024, April 5). Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
Alcohol oxidation. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Oxidation of Alcohols. (2024, March 17). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Oxidation of Alcohols. (2026, January 3). Save My Exams. Retrieved February 13, 2026, from [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016, August 16). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. (2022, June 29). Beilstein Journals. Retrieved February 13, 2026, from [Link]
-
Alcohol Protecting Groups. (n.d.). University of Windsor. Retrieved February 13, 2026, from [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. Retrieved February 13, 2026, from [Link]
-
Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Protecting Groups For Alcohols. (2021, June 17). Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2022, June 29). Beilstein Journals. Retrieved February 13, 2026, from [Link]
-
Protection of OH group of alcohol. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]
-
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. Retrieved February 13, 2026, from [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(18), 4910-4913. Retrieved February 13, 2026, from [Link]
-
Analyte Derivatization as an Important Tool for Sample Preparation. (2018, January 1). LCGC International. Retrieved February 13, 2026, from [Link]
-
((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol - [X88317]. (n.d.). Synthonix, Inc. Retrieved February 13, 2026, from [Link]
-
Esters to Alcohols. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]
-
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]
-
Experiment 10: Fischer Esterification. (n.d.). Thompson Rivers University. Retrieved February 13, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Derivatizing Compounds. (n.d.). Schimmelmann Research. Retrieved February 13, 2026, from [Link]
-
Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]
-
DERIVATIZATION OF SECONDARY ALIPHATIC ALCOHOLS TO PICOLINATES – A NEW OPTION FOR HPLC ANALYSIS WITH CHIRAL STATIONARY PHASE Ke. (2018, February 26). HETEROCYCLES, 97(1). Retrieved February 13, 2026, from [Link]
-
Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). Analyst (RSC Publishing). Retrieved February 13, 2026, from [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.eco-vector.com]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. athabascau.ca [athabascau.ca]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidation_of_primary_alcohols_to_carboxylic_acids [chemeurope.com]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Alcohol oxidation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Protection of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol in Complex Synthesis
Prepared by a Senior Application Scientist
This document provides an in-depth guide to the strategic application of protecting groups for the primary alcohol of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, a critical building block in contemporary medicinal chemistry. The unique strained bicyclic ether system of this scaffold presents specific challenges and opportunities in multistep synthetic campaigns, necessitating a carefully considered protecting group strategy to ensure high yields and chemical fidelity.
Introduction: The Strategic Importance of the 3-Oxabicyclo[3.1.0]hexane Scaffold
The ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold is a privileged structural motif found in a variety of biologically active molecules, including antiviral and anticancer agents. Its rigid conformation and defined stereochemistry make it an invaluable tool for probing molecular interactions with biological targets. The primary hydroxyl group is a key functional handle for further elaboration, but its reactivity often requires masking (protection) to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is therefore not a trivial decision but a critical strategic element that can dictate the success or failure of a synthetic route.
Selecting the Optimal Protecting Group: A Multifactorial Analysis
The ideal protecting group for the primary alcohol of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol should be robust enough to withstand a range of reaction conditions, yet readily cleavable under mild conditions that do not compromise the strained bicyclic ether core. Key considerations include:
-
Orthogonality: The protecting group must be stable to the reaction conditions used to modify other parts of the molecule and be removable in the presence of other protecting groups.
-
Stability of the Bicyclic Core: The 3-oxabicyclo[3.1.0]hexane system is susceptible to acid-catalyzed rearrangement or ring-opening. Therefore, strongly acidic deprotection conditions should be avoided.
-
Steric Hindrance: The neopentyl-like environment of the primary alcohol can influence the kinetics of both the protection and deprotection steps.
Based on these considerations, two of the most effective and commonly employed protecting groups for this substrate are the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.
Protocol I: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is favored for its moderate steric bulk, ease of installation, and general stability to a wide range of non-acidic reagents. Its removal is typically achieved under mild, fluoride-mediated conditions.
Experimental Protocol: TBDMS Protection
Materials:
-
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBDMS-protected product.
Deprotection Protocol: Cleavage of the TBDMS Ether
Materials:
-
TBDMS-protected ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF at room temperature.
-
Add TBAF (1.2 eq, 1.0 M solution in THF) dropwise to the solution.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo and purify by flash column chromatography if necessary to yield the deprotected alcohol.
Protocol II: Protection as a Benzyl (Bn) Ether
The benzyl ether is a robust protecting group, stable to a wide array of acidic and basic conditions, as well as many oxidizing and reducing agents. It is most commonly removed by catalytic hydrogenation, a mild and highly effective method.
Experimental Protocol: Benzyl Protection (Williamson Ether Synthesis)
Materials:
-
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil) in anhydrous THF at 0 °C, add a solution of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate in vacuo and purify by flash column chromatography (ethyl acetate/hexanes) to obtain the benzylated product.
Deprotection Protocol: Hydrogenolysis of the Benzyl Ether
Materials:
-
Benzyl-protected ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
-
Palladium on carbon (Pd/C), 10 wt. %
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the benzyl-protected ether (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add Pd/C (5-10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours. Monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol, which is often pure enough for subsequent steps without further purification.
Comparative Summary of Protecting Groups
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
| TBDMS | TBDMSCl, Imidazole, DCM | TBAF, THF | Stable to most non-acidic conditions. Cleaved by acid and fluoride. |
| Benzyl (Bn) | NaH, BnBr, THF/DMF | H₂, Pd/C, EtOH/EtOAc | Very stable to a wide range of conditions (acidic, basic, oxidative, reductive). |
Visualizing the Workflow
Caption: Workflow for TBDMS and Benzyl protection/deprotection.
Conclusion and Future Perspectives
The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules derived from ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. The TBDMS and benzyl ethers represent two robust and versatile options that offer orthogonal deprotection pathways, thereby enabling a high degree of synthetic flexibility. Researchers should carefully consider the downstream reaction conditions of their planned synthetic route to select the most appropriate protecting group. As the complexity of target molecules increases, the development of novel protecting groups that can be removed under even milder and more specific conditions will continue to be an active area of research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.1.0]hexane Systems
Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The unique conformational constraints and inherent ring strain of the bicyclo[3.1.0]hexane scaffold make it a valuable motif in medicinal chemistry, but also a challenging synthetic target.[1][2][3] This resource aims to address common issues encountered during synthesis, explaining the underlying chemical principles to empower you to overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of bicyclo[3.1.0]hexane systems.
Question 1: Why am I observing low yields in my Simmons-Smith cyclopropanation of a cyclopentene derivative?
Answer:
Low yields in Simmons-Smith cyclopropanation are a frequent issue. The success of this reaction is highly dependent on the nature of the substrate and the reaction conditions.[4][5][6] Here’s a breakdown of potential causes and solutions:
-
Purity of Zinc: The activation of zinc is critical. If you are using a zinc-copper couple, ensure it is freshly prepared and highly active. Inconsistent activity can lead to variable and low yields.
-
Troubleshooting Tip: Consider switching to the Furukawa modification, which utilizes diethylzinc (Et₂Zn).[5] This often provides more reproducible results and can be more effective for less reactive alkenes.
-
-
Substrate Reactivity: Electron-deficient olefins are notoriously poor substrates for the electrophilic Simmons-Smith reagent.[4]
-
Steric Hindrance: The Simmons-Smith reaction is sensitive to steric bulk around the double bond.[5] Bulky substituents can hinder the approach of the organozinc carbenoid.
-
Troubleshooting Tip: If significant steric hindrance is unavoidable, you may need to explore longer reaction times or higher temperatures, though this can lead to side reactions. Alternatively, a different synthetic strategy that forms the cyclopropane ring at an earlier, less hindered stage might be necessary.
-
-
Solvent Choice: The choice of solvent can influence the reactivity of the Simmons-Smith reagent. Ethereal solvents like diethyl ether or THF are common, but their basicity can sometimes reduce the reaction rate.[6]
-
Troubleshooting Tip: For less reactive systems, consider using a less coordinating solvent like 1,2-dichloroethane, particularly with the Furukawa modification.[6]
-
Question 2: I am struggling with controlling the stereoselectivity of my intramolecular cyclization to form a bicyclo[3.1.0]hexane. What factors should I consider?
Answer:
Achieving high stereoselectivity in intramolecular cyclizations is a key challenge. The facial selectivity of the cyclization is often dictated by the conformation of the acyclic precursor and the nature of the catalyst or reagents used.
-
Substrate Control: The pre-existing stereocenters in your starting material will heavily influence the transition state geometry of the cyclization.
-
Troubleshooting Tip: Analyze the most stable conformation of your acyclic precursor. Molecular modeling can be a powerful tool to predict the favored diastereomeric product. Strategic placement of bulky protecting groups can also be used to steer the stereochemical outcome.
-
-
Catalyst Control: For transition-metal-catalyzed cyclizations, the ligand environment around the metal center is paramount in determining stereoselectivity.
-
Troubleshooting Tip: Screen a variety of chiral ligands. For example, in rhodium-catalyzed reactions, different phosphine or N-heterocyclic carbene (NHC) ligands can have a profound impact on the enantioselectivity.[8]
-
-
Directing Groups: The presence of coordinating functional groups, such as hydroxyl or amide groups, can direct the approach of the reagent or catalyst.
-
Troubleshooting Tip: Introducing a hydroxyl group allylic to the reacting center can be a powerful strategy in Simmons-Smith type reactions to direct the cyclopropanation to one face of the double bond.[4]
-
Question 3: My purification of the bicyclo[3.1.0]hexane product is proving difficult, with co-eluting impurities. What are some alternative purification strategies?
Answer:
The volatility and often non-polar nature of bicyclo[3.1.0]hexane derivatives can make them challenging to purify by standard column chromatography.
-
Distillation: For thermally stable and relatively low molecular weight derivatives, distillation under reduced pressure can be a highly effective purification method.
-
Crystallization: If your product is a solid, exploring different solvent systems for recrystallization can be very effective. This can sometimes be achieved by derivatizing the product to a more crystalline compound, which is then purified and converted back to the desired product.
-
Chromatography on Silver Nitrate Impregnated Silica: For separating compounds with differing degrees of unsaturation, silica gel impregnated with silver nitrate (AgNO₃) can be a powerful tool. The silver ions interact with the π-systems of double bonds, altering the retention times and allowing for separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the bicyclo[3.1.0]hexane core?
A1: The primary strategies revolve around either forming the three-membered ring onto a pre-existing five-membered ring or constructing the five-membered ring from a cyclopropane-containing precursor.[1]
-
Cyclopropanation of Cyclopentenes: This is a very common approach, often employing the Simmons-Smith reaction or transition-metal-catalyzed carbene additions.[4][5]
-
Intramolecular Cyclization: This involves the cyclization of an acyclic precursor containing a suitably positioned leaving group and a nucleophilic center. This can be promoted by bases or transition metals.[9][10][11]
-
[3+2] Annulation Reactions: Newer methods involve the convergent synthesis through a [3+2] annulation of cyclopropenes with various three-atom components.[1][12]
-
Cycloisomerization of Enynes: Transition metal catalysts can effectively mediate the cycloisomerization of 1,6-enynes to form the bicyclo[3.1.0]hexane skeleton.[7][13]
Q2: How does ring strain impact the reactivity of bicyclo[3.1.0]hexane systems?
A2: The significant ring strain, arising from the fusion of a cyclopropane and a cyclopentane ring, is a defining feature of this bicyclic system.[1][14] This strain has several important consequences:
-
Increased Reactivity: The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under various conditions, including acidic, basic, or radical pathways.[15][16] This makes bicyclo[3.1.0]hexanes valuable synthetic intermediates for ring-opening and rearrangement reactions.
-
Conformational Rigidity: The bicyclo[3.1.0]hexane scaffold is conformationally rigid and typically adopts a boat-like conformation for the six-membered ring system.[2][3][17] This conformational locking is highly desirable in drug design for presenting substituents in well-defined spatial orientations to a biological target.
Q3: What are some of the key applications of bicyclo[3.1.0]hexane derivatives in drug discovery?
A3: The unique conformational properties of the bicyclo[3.1.0]hexane scaffold have made it a popular "bioisostere" for cyclohexane rings in drug design.[3] It can confer improved binding affinity, metabolic stability, and selectivity.[3] Notable applications include:
-
Metabotropic Glutamate Receptor (mGluR) Modulators: Bicyclo[3.1.0]hexane-based amino acids have been developed as potent and selective agonists for mGluR2/3, with potential applications in treating anxiety and addiction.[3][9][18]
-
Cannabinoid Receptor Agonists: Derivatives have been investigated as agonists for the CB2 receptor for the treatment of chronic pain.[3]
-
Antiviral Agents: The bicyclo[3.1.0]hexane core has been incorporated into nucleoside analogues as mimics of the ribose sugar, leading to potent antiviral compounds.[3][19]
Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclopentene
This protocol describes a general procedure for the cyclopropanation of cyclopentene to yield bicyclo[3.1.0]hexane (norcarane), adapted from established methodologies.[5]
Materials:
-
Zinc dust (<10 micron, activated)
-
Copper(I) chloride (CuCl)
-
Cyclopentene
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Zinc-Copper Couple:
-
In a flame-dried round-bottom flask under an inert atmosphere, add zinc dust (2.0 equivalents relative to the alkene).
-
Add anhydrous diethyl ether to cover the zinc dust.
-
Add copper(I) chloride (0.1 equivalents) in one portion. The mixture should turn black upon stirring, indicating the formation of the active couple. Stir for 15-30 minutes.
-
-
Reaction Setup:
-
To the stirred suspension of the zinc-copper couple, add a solution of cyclopentene (1.0 equivalent) in anhydrous diethyl ether via a syringe.
-
Slowly add a solution of diiodomethane (1.5 equivalents) in anhydrous diethyl ether dropwise over 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the solid zinc residues, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by distillation to afford pure bicyclo[3.1.0]hexane.
-
Visualizing Reaction Pathways
Diagram 1: Key Synthetic Routes to Bicyclo[3.1.0]hexane
Caption: Major synthetic pathways to the bicyclo[3.1.0]hexane core.
Diagram 2: Troubleshooting Low Yield in Simmons-Smith Cyclopropanation
Caption: Decision tree for troubleshooting low yields.
Quantitative Data Summary
| Reaction Type | Catalyst/Reagent | Substrate | Yield (%) | Diastereoselectivity | Reference |
| [3+2] Annulation | Iridium Photoredox Catalyst | Cyclopropene & Cyclopropylaniline | Good | High (with difluorocyclopropenes) | [1][12] |
| Cycloisomerization | Aluminum Halides | 7-en-2-ynone | 33-61% | - | [13] |
| Intramolecular Cyclopropanation | Et₃Al | Epoxide-containing precursor | High | Perfect endo selectivity | [9][10] |
| Base-Promoted Intramolecular Addition | Base | Vinyl Cyclopropanecarboxamide | 40-85% | 1:1 to 2:1 dr | [11] |
References
-
Le Vaillant, F., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science. [Link]
-
Sato, Y., et al. (2022). Cycloisomerization of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes with Introducing Halides. The Royal Society of Chemistry. [Link]
-
Mousseau, J. J. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of California, Irvine. [Link]
-
Pellicciari, R., et al. (2005). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. Journal of Organic Chemistry. [Link]
-
Pellicciari, R., et al. (2005). Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2025). Intramolecular Radical Oxidative Cyclization: Access to Fused-Bicyclo[3.1.0] Hexanes from gem-Dihalo Olefins. PubMed. [Link]
-
Barashkova, K. A., et al. (2021). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. [Link]
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes. (A) Synthetic strategies towards... ResearchGate. [Link]
-
Le Vaillant, F., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. RSC Publishing. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Marquez, V. E., et al. (2004). New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol. NIH. [Link]
-
Newcomb, M., et al. (2008). Kinetics and Regioselectivity of Ring Opening of 1-Bicyclo[3.1.0]hexanylmethyl Radical. The Journal of Organic Chemistry. [Link]
-
Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
-
Zhang, J., et al. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]
-
Evans, P. A., et al. (2011). An Atom-Economic Synthesis of Bicyclo[3.1.0]hexanes by Rhodium N-Heterocyclic Carbene-Catalyzed Diastereoselective Tandem Hetero-[5 + 2] Cycloaddition/Claisen Rearrangement. American Chemical Society. [Link]
-
Pellicciari, R., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron: Asymmetry. [Link]
-
Myers, A. G. (2008). Cyclopropanation. Harvard University. [Link]
-
Mlostoń, G., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
-
Leumann, C. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Library. [Link]
-
El-Tayeb, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
-
Pellicciari, R., et al. (2005). Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. ResearchGate. [Link]
- Processes for preparing bicyclo [3.1.0] hexane derivatives, and intermediates thereto.
-
El-Tayeb, A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]
-
Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]
-
Danishefsky, S., et al. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. PubMed. [Link]
-
Bicyclo[3.1.0]hexane. NIST WebBook. [Link]
-
Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan. VeriXiv. [Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles [mdpi.com]
- 12. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. sites.socsci.uci.edu [sites.socsci.uci.edu]
- 16. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Derivatives
Executive Summary & Molecule Profile
Target Molecule: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol CAS: 2306255-58-1 Molecular Weight: 114.14 g/mol
This scaffold is a critical conformationally restricted building block in medicinal chemistry, often used to improve metabolic stability and define spatial orientation in glutamate receptor modulators and antiviral candidates. Its structure features a fused cyclopropane-tetrahydrofuran system with a bridgehead primary alcohol.
Core Challenges:
-
Acid Lability: The strain energy of the bicyclic system (~27 kcal/mol) combined with the ether linkage makes it susceptible to acid-catalyzed ring opening and rearrangement.
-
Zinc Chelation: Synthesis via Furukawa-modified Simmons-Smith cyclopropanation often results in persistent zinc-alcohol complexes that complicate purification.
-
Volatility: Low molecular weight derivatives are prone to loss during rotary evaporation.
Troubleshooting Guides (Q&A Format)
Issue 1: "My product decomposes or streaks during silica gel chromatography."
Diagnosis: Acid-Catalyzed Ring Opening / Rearrangement. Standard silica gel is slightly acidic (pH 6.0–7.0, with localized surface acidity). The 3-oxabicyclo[3.1.0]hexane system is sensitive to protonation. Protonation of the ether oxygen or the cyclopropane ring can trigger a cyclopropylcarbinyl-to-homoallylic rearrangement , destroying your product.
Technical Solution: Surface Deactivation You must neutralize the acidic sites on the silica surface before the compound interacts with them.
Protocol A: The Triethylamine (Et3N) Passivation
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc) containing 1.0% v/v Triethylamine .
-
Column Packing: Pour the column and flush with 2 column volumes (CV) of this basic solvent.
-
Elution: Run your purification using the standard solvent system without further Et3N, or maintain 0.5% Et3N if the compound is extremely labile.
-
Verification: The Et3N prevents protonation of the bridgehead oxygen, maintaining ring integrity.
Protocol B: Switch to Neutral Alumina If silica passivation fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and generally gentler on strained ethers.
-
Note: Alumina has lower capacity than silica; reduce loading to <1% w/w (mass of compound / mass of stationary phase).
Issue 2: "The NMR shows broad peaks and the mass balance is poor after workup."
Diagnosis: Persistent Zinc Carbenoid Complexation.
If you synthesized this via the Simmons-Smith reaction (using
Technical Solution: Rochelle’s Salt Chelation You must use a ligand with a higher affinity for Zinc than your alcohol. Potassium Sodium Tartrate (Rochelle's Salt) is the gold standard.
Step-by-Step Workup Protocol:
-
Quench: Dilute the reaction mixture with diethyl ether (Et2O) or dichloromethane (DCM).
-
Chelation: Add a saturated aqueous solution of Rochelle’s Salt (10 mL per mmol of reactant).
-
Vigorous Stirring (Critical): Stir the biphasic mixture vigorously for 1–2 hours .
-
Visual Cue: The mixture will transition from a cloudy/opaque suspension to two clear, distinct layers. This indicates the Zinc has transferred to the aqueous phase as a tartrate complex.
-
-
Separation: Separate layers. Extract aqueous layer 2x with DCM.
-
Drying: Dry organics over
(avoid if Lewis acid sensitivity is suspected, though rare here).
Issue 3: "I cannot separate the (1S,5R) isomer from the (1R,5S) enantiomer/diastereomer."
Diagnosis: Lack of Diastereoselectivity. While the bridgehead alcohol often directs cyclopropanation to the syn face, selectivity is rarely 100%. Enantiomers require chiral stationary phases.
Technical Solution: Chiral Resolution Strategy
Option A: Enzymatic Resolution (Green Chemistry) Lipases (e.g., Candida antarctica Lipase B, CAL-B) often show high selectivity for primary alcohols on rigid scaffolds.
-
Method: Acetylation in vinyl acetate. The lipase will typically acetylate one enantiomer faster than the other.
-
Result: You obtain a mixture of Alcohol (Enantiomer A) + Acetate (Enantiomer B), which are easily separable by standard flash chromatography.
Option B: Chiral HPLC Screening For analytical or semi-prep separation, use polysaccharide-based columns.
| Column Type | Phase Description | Mobile Phase Mode | Suitability |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA | High |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH | Medium |
| Chiralpak IC | Immobilized Polysaccharide | DCM/MeOH | High (Robustness) |
Visualization & Workflows
Figure 1: Purification Decision Logic
Use this flowchart to select the correct purification method based on crude analysis.
Caption: Decision tree for isolating ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, prioritizing acid stability and metal removal.
Figure 2: Simmons-Smith Workup Mechanism
Visualizing the breakdown of the Zinc-Alkoxide complex.
Caption: Ligand exchange mechanism using Potassium Sodium Tartrate to solubilize Zinc residues.
Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Yes, but with extreme caution. The molecular weight (114.[1]14) suggests a boiling point likely around 80–100°C at reduced pressure. However, thermal strain can cause ring expansion.
-
Recommendation: Use Kugelrohr distillation (short path) under high vacuum (<0.5 mmHg). Keep the bath temperature below 120°C. If the compound turns yellow/brown, stop immediately; this indicates thermal decomposition.
Q: How do I visualize this on TLC? A: The compound lacks a strong UV chromophore.
-
Stain: Use Anisaldehyde or Vanillin stain.
-
Appearance: Cyclopropyl carbinols typically stain deep blue or violet upon heating.
-
Warning: Do not overheat the TLC plate; the acid in the stain will char the compound rapidly, potentially leading to false "impurity" spots if you char too long.
Q: What is the best solvent for storage? A: Store neat (if oil) or in benzene-d6/CDCl3 at -20°C. Avoid storing in protic solvents (MeOH/EtOH) for extended periods (months) if trace acid is present, as solvolysis can occur.
References
-
Simmons-Smith Reaction & Modifications
-
Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[2] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.
-
-
Purification of Acid-Sensitive Compounds
-
Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2).
-
-
Workup Protocols (Rochelle's Salt)
-
Organic Syntheses, Coll. Vol. 10, p.613 (2004); Vol. 75, p.98 (1998). (Standard protocols for handling Aluminum/Zinc emulsions).
-
- Chen, Y., et al. (2001). Lipase-catalyzed kinetic resolution of trans-2-phenylcyclopropylmethanol.
Sources
Technical Support Center: Stability of the 3-Oxabicyclo[3.1.0]hexane Ring System
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and troubleshooting advice regarding the stability of the 3-oxabicyclo[3.1.0]hexane ring system, a key structural motif in various biologically active compounds, under acidic conditions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 3-oxabicyclo[3.1.0]hexane ring in acidic media?
The 3-oxabicyclo[3.1.0]hexane core, which contains a bicyclic ether structure, is susceptible to cleavage under strong acidic conditions.[1][2][3] The reaction is an acid-catalyzed nucleophilic substitution.[2][3] The ether oxygen is first protonated by the acid, making it a good leaving group and activating the C-O bonds for nucleophilic attack.[1][4][5][6] The overall stability is highly dependent on factors such as the strength of the acid, the nature of the nucleophile, temperature, and the substitution pattern on the bicyclic ring.
Q2: What is the mechanism of acid-catalyzed ring opening for this system?
The acid-catalyzed ring-opening of ethers can proceed through either an SN1 or SN2 mechanism, and in some cases, an E1 elimination pathway.[1][7][8] The dominant mechanism for the 3-oxabicyclo[3.1.0]hexane system will depend on the substitution at the carbons flanking the ether oxygen.
-
SN2 Mechanism: If the carbons adjacent to the ether oxygen are primary or secondary, the reaction will likely proceed via an SN2 pathway.[1][9] In this case, a nucleophile will attack the less sterically hindered carbon, leading to inversion of stereochemistry if a chiral center is present.[9]
-
SN1 Mechanism: If one of the carbons adjacent to the ether oxygen is tertiary, benzylic, or allylic, an SN1 mechanism is favored due to the ability to form a stable carbocation intermediate.[1][7][8] The nucleophile will then attack the carbocation.
-
E1 Mechanism: In the presence of a tertiary alkyl substituent and a strong acid with a poorly nucleophilic conjugate base, an E1 elimination reaction can occur, leading to the formation of an alkene.[7][8]
The acid-catalyzed ring opening of epoxides, a related strained ether system, is often described as a hybrid of SN1 and SN2 mechanisms.[4][5][10] The oxygen is protonated, the C-O bond begins to break to form a partial positive charge on the more substituted carbon, and then the nucleophile attacks before a full carbocation is formed.[4][5][10]
Q3: Which acids are commonly used for ether cleavage and what are their characteristics?
Strong hydrohalic acids like hydrogen iodide (HI) and hydrogen bromide (HBr) are most effective for ether cleavage.[1][2] Their conjugate bases (I⁻ and Br⁻) are excellent nucleophiles. Hydrochloric acid (HCl) is generally less reactive.[2] The rate of reaction increases with the acidity and nucleophilicity of the hydrohalic acid.[2] Strong non-nucleophilic acids can also promote rearrangement or elimination reactions.[11][12]
Q4: My compound containing a 3-oxabicyclo[3.1.0]hexane moiety is degrading during silica gel chromatography. What could be the cause and how can I prevent it?
Standard silica gel is acidic and can catalyze the degradation of sensitive compounds like bicyclic ethers. This can lead to ring-opening or rearrangement products.
Troubleshooting Steps:
-
Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., C18) for your purification.
-
Rapid Purification: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no recovery of the starting material after acidic workup. | The 3-oxabicyclo[3.1.0]hexane ring is likely being cleaved by the acid. | - Use milder acidic conditions (e.g., lower concentration, weaker acid).- Perform the reaction at a lower temperature.- Quench the reaction with a base as soon as it is complete. |
| Formation of multiple unexpected byproducts. | Acid-catalyzed rearrangement or a mixture of SN1/SN2/E1 products may be occurring. | - Carefully analyze the byproducts by LC-MS or GC-MS to identify their structures. This will provide insight into the reaction mechanism.- Modify the reaction conditions (acid, solvent, temperature) to favor a single reaction pathway. |
| Inconsistent reaction outcomes. | Trace amounts of acid or water in reagents or solvents can lead to variability. | - Ensure all solvents and reagents are anhydrous and of high purity.- Consider using a non-protic solvent if possible. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
This protocol provides a framework for evaluating the stability of a compound containing the 3-oxabicyclo[3.1.0]hexane ring under specific acidic conditions.
Materials:
-
Your 3-oxabicyclo[3.1.0]hexane-containing compound
-
Anhydrous solvent (e.g., Dioxane, THF, CH₂Cl₂)
-
Acid of choice (e.g., HCl in Dioxane, HBr in Acetic Acid)
-
Internal standard (for quantitative analysis)
-
Quenching solution (e.g., saturated NaHCO₃ solution)
-
Analytical instruments (TLC, LC-MS, GC-MS, NMR)
Procedure:
-
Dissolve a known amount of your compound and an internal standard in the chosen anhydrous solvent in a reaction vessel.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the acidic solution dropwise while stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them by TLC or LC-MS.
-
Once the desired time has elapsed or the reaction has gone to completion, quench the reaction by adding the quenching solution.
-
Extract the product with an appropriate organic solvent.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by NMR and LC-MS or GC-MS to determine the extent of degradation and identify any products formed.
Protocol 2: Analytical Methods for Monitoring Degradation
Accurate monitoring is crucial for understanding the stability of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction. The appearance of new spots indicates the formation of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the disappearance of the starting material and the appearance of products. The mass data is invaluable for identifying the molecular weights of the degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds. It offers excellent separation and structural information from the mass spectra.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (if a suitable deuterated solvent is used) or to characterize the final product mixture. Changes in the chemical shifts and coupling constants of the protons on the bicyclic ring can provide detailed structural information about the degradation products.
Visualizing the Mechanism
The following diagram illustrates the general mechanism of acid-catalyzed ether cleavage.
Caption: General mechanism of acid-catalyzed ether cleavage.
This workflow diagram outlines the process for assessing the stability of your compound.
Caption: Workflow for assessing acid stability.
References
- Addicott, J. F. (1970). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 24(5), 184-190.
- Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
- Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
- Chemistry Stack Exchange. (2016, March 17).
- OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening.
- The Journal of Organic Chemistry. 3-Oxa- and 3-Azabicyclo[3.1.
- Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
- Barashkova, K. A., Latyshev, G. V., Kotovshchikov, Y. N., Lukashev, N. V., & Beletskaya, I. P. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Žurnal organičeskoj himii, 60(1), 7-35.
- Ministry of the Environment, Government of Japan. (n.d.). Detailed analytical method.
- Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017.
- RSC Publishing. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087.
- ResearchGate. (2023). Synthesis of 3‐Azabicyclo[3.1.
- Fiveable. (2025, September 15). Ether Cleavage.
- Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2024, December 31). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
- Morvan, J., Renders, E., Buijnsters, P. J. J. A., et al. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
- ResearchGate. (2025, December 10). Recent Catalytic Routes to 3-Azabicyclo[3.1.
- MDPI. (2022, March 31). Development of Bicyclo[3.1.
- Westin, J. (n.d.). Cleavage of Ethers. Jack Westin.
- Fiveable. (2025, September 15). Reactions of Ethers: Acidic Cleavage.
- Wikipedia. (n.d.). Ether cleavage.
- The Journal of the American Chemical Society. The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity.
- PubChem. 3-oxabicyclo[3.1.0]hexane-2,4-dione.
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)
- Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2).
- Longdom Publishing. (2022, November 16). Synthesis and Cleavage of Ethers.
- Chemistry LibreTexts. (2021, July 5). 12.1: Reactions of Ethers.
- ChemScene. 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. env.go.jp [env.go.jp]
Technical Support Center: Synthesis of Nucleosides from ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Analogues
Welcome to the technical support guide for the synthesis of nucleoside analogues from the ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold. This bicyclic system is a key structural motif in potent antiviral agents, most notably Entecavir.[1][2] Its rigid, conformationally locked structure provides a unique platform for developing novel therapeutics.[3] However, the synthesis, particularly the crucial glycosylation step, is prone to several side reactions that can impact yield, purity, and isomeric distribution.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during these syntheses. We will delve into the mechanistic basis of these side reactions and provide actionable, field-proven protocols to overcome them.
Troubleshooting Guide: Low Yield or Complex Product Mixture in the Glycosylation Step
A low yield or an intractable mixture of products in the key glycosylation reaction is the most frequent challenge. The following workflow provides a systematic approach to diagnosing and resolving the issue.
Caption: Troubleshooting workflow for glycosylation.
Step-by-Step Methodologies
-
Verify Starting Material Quality:
-
Activated Scaffold: The hydroxyl group of the bicyclic methanol must be converted into a suitable leaving group (e.g., acetate, halide). Confirm the complete conversion and purity of this intermediate by NMR and LC-MS. Incomplete activation is a primary cause of reaction failure.
-
Nucleobase: Use a freshly dried, high-purity nucleobase. Moisture can quench the Lewis acid and hydrolyze intermediates.
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous. The Vorbrüggen glycosylation and related methods are highly sensitive to water.[4]
-
-
Optimize Base Silylation (Especially for Guanine):
-
Purpose: Silylating the nucleobase (e.g., with HMDS or BSA) increases its solubility and nucleophilicity and, crucially, prevents side reactions like O-alkylation.[5]
-
Protocol: Before adding the sugar analogue and Lewis acid, reflux the nucleobase (e.g., 2-amino-6-chloropurine or a protected guanine) with an excess of N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent like acetonitrile or 1,2-dichloroethane. A catalytic amount of ammonium sulfate or TMSCl can accelerate this step. The reaction mixture should become clear, indicating successful silylation.
-
-
Re-evaluate Lewis Acid Catalyst:
-
Role: The Lewis acid (e.g., TMSOTf, SnCl₄) activates the sugar analogue to facilitate nucleophilic attack by the silylated base.[5][6]
-
Optimization:
-
Stoichiometry: Use a carefully measured amount of Lewis acid (typically 1.1-1.5 equivalents). Excess acid can lead to ring-opening of the bicyclic scaffold or unwanted isomerization.[7]
-
Choice of Acid: For sensitive substrates, a milder Lewis acid may be required. However, the choice of Lewis acid can also influence the regioselectivity (see FAQ 1).
-
Addition: Add the Lewis acid slowly at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize degradation.
-
-
-
Assess Reaction Conditions:
-
Solvent: Acetonitrile (ACN) and 1,2-dichloroethane (DCE) are common solvents. However, under certain conditions with poorly reactive nucleobases, ACN can itself be activated by the Lewis acid and act as a competing nucleophile.[8][9] If you observe an unexpected byproduct, consider switching the solvent to DCE.
-
Temperature: While initial addition is often done at low temperatures, the reaction may require heating to proceed. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting the N7-isomer instead of the desired N9-isomer with my purine base?
This is the most common regioselectivity issue in purine nucleoside synthesis. The formation of the kinetic N7-isomer versus the thermodynamically more stable N9-isomer is highly dependent on the reaction conditions.[10]
Mechanistic Insight: The glycosylation can proceed through two main nitrogen atoms on the purine ring. Direct alkylation often leads to a mixture of N7 and N9 products.[10] The choice of solvent and Lewis acid can stabilize different transition states, thereby influencing the product ratio.
Caption: Factors influencing N9 vs. N7 selectivity.
Troubleshooting & Optimization:
| Parameter | Condition Favoring N9 (Thermodynamic) | Condition Favoring N7 (Kinetic) | Rationale |
| Solvent | 1,2-Dichloroethane (DCE), Toluene | Acetonitrile (ACN) | Solvent polarity and coordinating ability influence the stability of intermediates and transition states. |
| Catalyst | Weaker Lewis Acids, Higher Temp. | Stronger Lewis Acids (e.g., SnCl₄, TiCl₄), Lower Temp. | Stronger Lewis acids can favor the kinetic product. Some studies have explicitly targeted the N7 isomer using TiCl₄.[6] |
| Temperature | Higher temperatures (reflux) | Lower temperatures (0 °C to RT) | Higher temperatures allow for equilibration to the more thermodynamically stable N9 isomer. |
Recommended Protocol for Maximizing N9 Selectivity:
-
Ensure complete persilylation of the purine base (e.g., 2-amino-6-chloropurine) with BSA in anhydrous DCE.
-
Add the activated bicyclic scaffold.
-
Cool the mixture to 0 °C and add TMSOTf dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85 °C), monitoring by LC-MS until the N7 isomer is minimized and the N9 product is maximized.
FAQ 2: My guanine coupling reaction is low-yielding and I see a suspected O6-alkylation byproduct. How can I fix this?
Alkylation at the exocyclic O6 position of guanine is a well-known side reaction that competes with the desired N-glycosylation.[11][12][13] This occurs because the oxygen atom is also a nucleophilic site.
Mechanistic Insight: The keto-enol tautomerism of the guanine base makes the O6 position susceptible to electrophilic attack. Inadequate protection of this site leads to the formation of the undesired O6-alkylated ether byproduct.
Solution: Persilylation The most effective solution is rigorous, complete silylation of the guanine base. This not only protects the N-H protons but also the O6 position, converting the amide to a silyl ether, which deactivates it as a nucleophile.
Optimized Guanine Silylation Protocol:
-
Use a suitable protected guanine derivative (e.g., N2-isobutyryl-O6-diphenylcarbamoyl-guanine or simply 2-amino-6-chloropurine as a precursor).
-
Suspend the guanine derivative in a 3:1 mixture of anhydrous HMDS and pyridine.
-
Add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux under an inert atmosphere until the solution becomes completely homogeneous and clear. This may take several hours.
-
Remove the excess HMDS and pyridine under high vacuum to obtain the persilylated guanine as a residue, which can be used directly in the subsequent coupling reaction.
FAQ 3: I observe a byproduct with a mass corresponding to the ring-opening of my bicyclic scaffold. What causes this and how can it be prevented?
The 3-oxabicyclo[3.1.0]hexane system contains inherent ring strain, particularly in the epoxide-like ether bridge.[7] This makes it susceptible to cleavage under strongly acidic conditions.
Mechanistic Insight: The Lewis acid used to activate the sugar for glycosylation can also coordinate to the ring oxygen. This coordination weakens the C-O bonds and can trigger a ring-opening cascade, often initiated by a nucleophilic attack from the counter-ion of the Lewis acid or another nucleophile present in the reaction mixture. This leads to rearranged, non-bicyclic byproducts.
Caption: Plausible mechanism for ring-opening.
Preventative Measures:
-
Control Lewis Acid Stoichiometry: Use the minimum amount of Lewis acid required to drive the reaction to completion (start with 1.1 equivalents).
-
Low Temperature Addition: Always add the Lewis acid at a low temperature (0 °C or below) to dissipate heat and reduce the rate of potential side reactions.
-
Use Milder Lewis Acids: If ring-opening persists with strong acids like TMSOTf or SnCl₄, consider exploring milder alternatives.
-
Strict Anhydrous Conditions: Moisture can react with Lewis acids to generate strong Brønsted acids (e.g., TfOH), which can aggressively promote ring-opening.[7]
By systematically addressing these common issues, researchers can significantly improve the efficiency, yield, and purity of nucleoside analogues derived from the ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol scaffold, accelerating the development of novel therapeutic agents.
References
-
ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. Available from: [Link]
-
Xu, H., et al. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development, 22(3), 377-384. Available from: [Link]
-
Organic Chemistry Portal. Synthesis Strategies for Entecavir. Available from: [Link]
-
Tranová, L., & Stýskala, J. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. Available from: [Link]
-
ResearchGate. Synthesis of (±)-Entecavir. Available from: [Link]
-
Merck Index. Vorbrüggen Glycosylation. Available from: [Link]
-
Thieme. Synthesis of Entecavir. Available from: [Link]
-
Ferreira, L. G., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 795661. Available from: [Link]
-
RSC Publishing. (2021). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Advances, 11(52), 32885-32895. Available from: [Link]
-
ResearchGate. Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. Available from: [Link]
-
ResearchGate. Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. Available from: [Link]
-
Li, X., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 88. Available from: [Link]
-
ResearchGate. Structure and consequences of alkylation of O 6 position of guanine to form O6-methylguanine (O6-MeG). Available from: [Link]
-
Damia, G., et al. (1996). 3-methyladenine-DNA-glycosylase and O6-alkyl guanine-DNA-alkyltransferase activities and sensitivity to alkylating agents in human cancer cell lines. Carcinogenesis, 17(4), 861-5. Available from: [Link]
-
MDPI. (2018). Synthesis and Evaluation of Bicyclo[3.1.0]hexane-Based UDP-Galf Analogues as Inhibitors of the Mycobacterial Galactofuranosyltransferase GlfT2. Molecules, 23(11), 2828. Available from: [Link]
-
Singer, B. (1984). Alkylation of the O6 of guanine is only one of many chemical events that may initiate carcinogenesis. Cancer Investigation, 2(3), 233-8. Available from: [Link]
-
Fotheringham, S., et al. (2001). Effect O6-guanine alkylation on DNA flexibility studied by comparative molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 19(2), 335-47. Available from: [Link]
-
Gagneron, J., Gosselin, G., & Mathé, C. (2005). Synthesis of nucleoside analogues bearing the five naturally occurring nucleic acid bases built on a 2-oxabicylo[3.1.0]hexane scaffold. The Journal of Organic Chemistry, 70(17), 6891-7. Available from: [Link]
-
Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(3), 295-301. Available from: [Link]
-
ResearchGate. Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Available from: [Link]
-
Marquez, V. E., et al. (2008). North- and south-bicyclo[3.1.0]hexene nucleosides: the effect of ring planarity on anti-HIV activity. Journal of Medicinal Chemistry, 51(15), 4647-58. Available from: [Link]
-
PubChem. 3-Oxabicyclo(3.1.0)hexane-2,4-dione. Available from: [Link]
-
ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Available from: [Link]
-
Stýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 87(9), 5899–5914. Available from: [Link]
-
bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Available from: [Link]
- Google Patents. Method for producing 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane.
-
Perugino, G., & Migliardo, F. (2020). O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability. International Journal of Molecular Sciences, 21(8), 2869. Available from: [Link]
-
ResearchGate. Nitrogen Glycosylation Reactions Involving Pyrimidine and Purine Nucleoside Bases. Available from: [Link]
-
Adam, T. (2005). Purine de novo Synthesis – Mechanisms and Clinical Implications. Klinicka Biochemie a Metabolismus, 13(34), 177-181. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Vorbrüggen Glycosylation [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alkylation of the O6 of guanine is only one of many chemical events that may initiate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect O6-guanine alkylation on DNA flexibility studied by comparative molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for Bicyclo[3.1.0]hexane Building Blocks
Welcome to the technical support center for the optimization of coupling reactions involving bicyclo[3.1.0]hexane building blocks. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage the unique conformational constraints and pharmacological benefits of this valuable scaffold. Bicyclo[3.1.0]hexanes serve as conformationally rigid bioisosteres of cyclohexanes, offering potential improvements in target binding, metabolic stability, and selectivity, without a significant increase in molecular weight or lipophilicity.[1]
However, the inherent ring strain and unique stereoelectronic properties of the bicyclo[3.1.0]hexane core can present challenges in standard cross-coupling methodologies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the functionalization of these important building blocks.
Frequently Asked Questions (FAQs)
Q1: Why are bicyclo[3.1.0]hexane building blocks increasingly used in drug discovery?
A1: Bicyclo[3.1.0]hexanes are attractive scaffolds in medicinal chemistry because they act as rigid analogs of the cyclohexane ring, which is a common motif in many bioactive molecules.[1] This rigidified structure can lead to a more defined orientation of substituents, potentially enhancing binding affinity to biological targets. Furthermore, their unique three-dimensional shape can improve physicochemical properties such as metabolic stability and cell permeability, while offering novel intellectual property opportunities. Several drug candidates containing the bicyclo[3.1.0]hexane motif have entered clinical trials for a range of therapeutic areas, including chronic pain and central nervous system disorders.[1]
Q2: What are the general challenges associated with performing cross-coupling reactions on the bicyclo[3.1.0]hexane scaffold?
A2: The primary challenges stem from the inherent ring strain of the bicyclo[3.1.0]hexane system. This strain can influence the reactivity of the scaffold in several ways:
-
Potential for Ring-Opening: Under harsh reaction conditions (e.g., high temperatures, strongly acidic or basic media), the strained cyclopropane ring can be susceptible to cleavage, leading to undesired side products.[2][3][4]
-
Steric Hindrance: The rigid, non-planar structure can create steric hindrance around the reaction center, potentially slowing down the rates of oxidative addition and reductive elimination in palladium-catalyzed cycles.
-
Altered Electronic Properties: The unique hybridization of the carbon atoms in the cyclopropane ring can affect the electronic nature of the substituents, which may require non-standard optimization of catalysts and ligands.
Q3: Which positions on the bicyclo[3.1.0]hexane ring are typically functionalized via cross-coupling reactions?
A3: Functionalization can be achieved at various positions, depending on the synthetic route to the bicyclo[3.1.0]hexane starting material. Bridgehead positions and positions on the five-membered ring are all accessible for substitution. The choice of position will be dictated by the desired vector for substituent placement in the final molecule.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. However, its application to bicyclo[3.1.0]hexane substrates requires careful optimization to achieve high yields and avoid side reactions.
Issue 1: Low or No Conversion of the Bicyclo[3.1.0]hexyl Halide/Triflate
-
Possible Cause A: Inefficient Oxidative Addition. The steric bulk and electronic properties of the bicyclo[3.1.0]hexane scaffold may hinder the oxidative addition of the palladium(0) catalyst to the C-X bond.
-
Troubleshooting Steps:
-
Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition. Consider screening ligands such as XPhos, SPhos, or other Buchwald-type biarylphosphine ligands.[5] For less hindered systems, more traditional ligands like PPh₃ or dppf may be sufficient.
-
Catalyst Choice: Employ a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active Pd(0) species in situ.
-
Halide/Leaving Group Reactivity: If possible, use a bicyclo[3.1.0]hexyl iodide or bromide, as they are generally more reactive than the corresponding chloride. Aryl and vinyl triflates are also excellent substrates.[6]
-
-
-
Possible Cause B: Boronic Acid/Ester Instability or Inactivity. The boronic acid derivative may be degrading under the reaction conditions (protodeboronation) or may not be efficiently transmetalating to the palladium center.
-
Troubleshooting Steps:
-
Choice of Boron Reagent: If protodeboronation is suspected, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[5]
-
Base Selection: The base is crucial for activating the boronic acid.[7] A screen of bases is often necessary. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, milder bases like KF can be effective.[7] The choice of base is often solvent-dependent.[8]
-
Anhydrous vs. Aqueous Conditions: While many Suzuki couplings are performed in aqueous solvent mixtures, anhydrous conditions can sometimes suppress protodeboronation.[9]
-
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Ring-Opening)
-
Possible Cause A: Homocoupling of the Boronic Acid. This is often promoted by the presence of oxygen or excess Pd(II) species.[5]
-
Troubleshooting Steps:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.
-
Use of a Pd(0) Source: As mentioned previously, starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction.[5]
-
-
-
Possible Cause B: Ring Opening of the Bicyclo[3.1.0]hexane Core. This is a concern due to the inherent strain of the system, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Screen lower reaction temperatures. The use of highly active catalyst systems (e.g., with Buchwald ligands) can often allow for efficient coupling at lower temperatures.
-
Milder Base: A very strong base could potentially promote ring-opening. If this is suspected, screen milder bases.
-
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bicyclo[3.1.0]hexyl Bromide
-
To an oven-dried reaction vial containing a magnetic stir bar, add the bicyclo[3.1.0]hexyl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 15-20 minutes.
-
In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if necessary) in the chosen degassed solvent.
-
Add the degassed solvent (e.g., dioxane/water, toluene, or DMF) to the reaction vial, followed by the catalyst solution via syringe.
-
Place the reaction vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. When applied to bicyclo[3.1.0]hexane substrates, careful selection of the catalyst system is paramount to success.
Issue 1: Low Yield of the Aminated Bicyclo[3.1.0]hexane
-
Possible Cause A: Inappropriate Catalyst System. The combination of palladium precursor and ligand is not suitable for the specific bicyclo[3.1.0]hexyl halide and amine coupling partners.
-
Troubleshooting Steps:
-
Ligand Selection is Key: The choice of ligand is highly dependent on the nature of the amine. For primary aliphatic amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice. For challenging substrates, such as heteroaromatic amines, more specialized ligands may be required.[10]
-
Use of Modern Precatalysts: Palladacycle precatalysts (e.g., G3 or G4) are often more efficient than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[10]
-
Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and typically require more electron-rich and bulky ligands.[10]
-
-
-
Possible Cause B: Incorrect Base Selection. The base plays a critical role in the deprotonation of the amine and the overall catalytic cycle.
-
Troubleshooting Steps:
-
Issue 2: Side Product Formation (e.g., Hydrodehalogenation)
-
Possible Cause: β-Hydride Elimination. This can be a competing pathway, especially with certain amine substrates, leading to the reduction of the bicyclo[3.1.0]hexyl halide to the corresponding hydrocarbon.[11]
-
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands that favor a more crowded coordination sphere around the palladium can promote reductive elimination.
-
Temperature Optimization: Lowering the reaction temperature may disfavor the β-hydride elimination pathway.
-
-
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A decision-making workflow for optimizing coupling reactions on novel bicyclo[3.1.0]hexane substrates.
References
-
Tong, X., Beller, M., & Tse, M. K. (2007). A Palladium-Catalyzed Cyclization−Oxidation Sequence: Synthesis of Bicyclo[3.1.0]hexanes and Evidence for SN2 C−O Bond Formation. Journal of the American Chemical Society, 129(16), 4906–4907. [Link]
-
Tong, X., Beller, M., & Tse, M. K. (2007). A palladium-catalyzed cyclization-oxidation sequence: synthesis of bicyclo[3.1.0]hexanes and evidence for S(N)2 C-O bond formation. Journal of the American Chemical Society, 129(16), 4906–4907. [Link]
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. Chemical Science, 10(23), 5964-5969. [Link]
-
Request PDF. (n.d.). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. Retrieved from [Link]
-
Waser, J., et al. (2019). Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. PMC, 6556391. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wang, Z., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 834-844. [Link]
-
Magauer, T., et al. (2015). Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates. PubMed, 26250681. [Link]
-
Paquette, L. A., & Heidelbaugh, T. M. (2002). Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions. PubMed, 12201736. [Link]
-
Clark, J. H., et al. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 12, 1970-1976. [Link]
- Vantourout, J. C., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [No Source Found].
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [No Source Found].
-
International Journal of New Chemistry. (2024). 12. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Poater, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [No Source Found].
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [No Source Found].
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Howell, M. T. (n.d.). "Studies Towards Mechanistic Understanding of the Suzuki-Miyaura Cataly". Huskie Commons. [Link]
-
Nolan, S. P., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. [Link]
-
Request PDF. (2025). Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. [Link]
-
Jacobson, K. A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Anderson, E. A., et al. (2025). Strain-driven functionalization: Unlocking the reactivity of small carbocycles. ACS Fall 2025. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Science.gov. (n.d.). suzuki-miyaura cross-coupling: Topics by Science.gov. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Schomaker, J. M., et al. (2025). Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. Chemical Science. [Link]
-
Ham, J. S. (n.d.). Development and Application of Transition Metal-Catalyzed C–C Bond Functionalization in Strained Rings. eScholarship. [Link]
-
Schmidt, J., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Palladium-catalyzed double strain-release (3 + 3) cycloaddition for the synthesis of vinylbicyclo[3.1.1]heptanes. (n.d.). Organic Chemistry Frontiers. [Link]
-
r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Reddit post]. Retrieved from [Link]
-
Request PDF. (n.d.). Access to Bicyclo[3.1.0]hexane and Cyclopenta[ c ]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles. Retrieved from [Link]
-
Ring-opening reactions of functionalized bicyclo[2.2.0]hexanes. (n.d.). RSC Publishing. [Link]
-
Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. (2025). Chemical Science. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. (2020, April 30). YouTube. [Link]
-
Palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates for the synthesis of 2-oxabicyclo[4.1.1]octanes. (n.d.). Chemical Science. [Link]
-
Chemical Review and Letters. (2025). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. Chemical Review and Letters, 8, 627-637. [Link]
Sources
- 1. A palladium-catalyzed cyclization-oxidation sequence: synthesis of bicyclo[3.1.0]hexanes and evidence for S(N)2 C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring Opening of Bicyclo[3.1.0]hexan-2-ones: A Versatile Synthetic Platform for the Construction of Substituted Benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies in bicyclo[3.1.0]hexane methanolysis. Ring opening of activated cyclopropanes under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Application of Transition Metal-Catalyzed C–C Bond Functionalization in Strained Rings [escholarship.org]
Technical Support Center: Maintaining the Integrity of the Bicyclo[3.1.0]hexane Core
Welcome to the Technical Support Center for the Bicyclo[3.1.0]hexane Scaffold. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, conformationally restricted motif into their molecules. The unique strained ring system of the bicyclo[3.1.0]hexane core, while offering significant advantages in medicinal chemistry, can be susceptible to rearrangement under various experimental conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and prevent unwanted structural modifications.
I. Frequently Asked Questions (FAQs) on Bicyclo[3.1.0]hexane Stability
Here we address common queries regarding the stability and handling of bicyclo[3.1.0]hexane derivatives.
Q1: My bicyclo[3.1.0]hexane-containing compound is decomposing under acidic conditions. What is happening and how can I prevent it?
A1: Acid-catalyzed rearrangement is a known liability for certain substituted bicyclo[3.1.0]hexanes, particularly those bearing activating groups such as ketones, esters, or aldehydes adjacent to the cyclopropane ring. The acidic conditions can protonate a carbonyl group or other electron-rich functionalities, which in turn can trigger the opening of the strained cyclopropane ring. This often leads to the formation of a more stable carbocation intermediate, which can then be trapped by a nucleophile (e.g., the solvent) to yield a rearranged product, such as a substituted cyclohexane derivative.[1]
Troubleshooting and Prevention:
-
pH Control: Carefully buffer your reaction mixture to maintain a neutral or near-neutral pH if acidic conditions are not strictly necessary for the desired transformation.
-
Protecting Groups: If a nearby functional group is promoting the rearrangement, consider protecting it. For example, a ketone can be converted to a ketal, which is generally more stable under acidic conditions.
-
Choice of Acid: If an acid is required, use the mildest acid possible that achieves the desired reaction. Lewis acids may be a viable alternative to Brønsted acids in some cases and may offer different reactivity profiles.
-
Solvent Selection: In cases where the solvent can act as a nucleophile, consider using non-nucleophilic solvents.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of the undesired rearrangement.
Q2: I am observing an unexpected ring-opened product during a base-catalyzed reaction. What is the likely mechanism and what are the strategies to avoid this?
A2: Base-catalyzed rearrangements are also a concern, especially for bicyclo[3.1.0]hexanes with activating substituents. Strong bases can deprotonate a carbon alpha to a carbonyl or other electron-withdrawing group, generating an enolate. This enolate can then participate in a retro-Michael-type ring opening of the cyclopropane ring, leading to the formation of a cyclopentane derivative.[1] For instance, a bicyclo[3.1.0]hexane with a ketone and an ester or aldehyde can undergo methanolysis under basic conditions to yield a 3-methoxymethylcyclopentanone.[1]
Troubleshooting and Prevention:
-
Choice of Base: Opt for non-nucleophilic or sterically hindered bases if the base is only required for deprotonation. If a nucleophilic base is part of the reaction, consider if a less nucleophilic alternative could be used.
-
Protecting Group Strategy: Similar to the acid-catalyzed scenario, protecting activating functional groups can prevent the initial deprotonation that triggers the rearrangement.
-
Temperature and Reaction Time: Minimize both the reaction temperature and time to reduce the likelihood of the side reaction.
-
Substituent Effects: The electronic nature of the substituents on the bicyclo[3.1.0]hexane core can influence its stability. Electron-withdrawing groups can increase the acidity of adjacent protons, making the molecule more susceptible to base-catalyzed rearrangement.
Q3: My bicyclo[3.1.0]hexane derivative seems to be sensitive to light. What kind of photochemical rearrangements can occur?
A3: Bicyclo[3.1.0]hexenones are particularly prone to photochemical rearrangements.[2][3][4] Upon irradiation with UV light, these compounds can undergo cleavage of the internal C-C bond of the cyclopropane ring, often proceeding through a diradical intermediate.[2][3][4] This can be followed by a hydrogen shift to yield a cyclohexadienone, which can then tautomerize to a phenol.[2][3][4]
Troubleshooting and Prevention:
-
Light Protection: Protect your reaction vessel and samples from light, especially if they contain chromophores that absorb in the UV-Vis spectrum. Use amber-colored glassware or wrap your reaction setup in aluminum foil.
-
Reaction Conditions: The solvent and other components of the reaction mixture can influence the photochemical pathway. In some cases, solvent effects can either promote or quench certain photochemical reactions.
-
Structural Modifications: If photochemical instability is a persistent issue, consider if the chromophore responsible for the light absorption can be modified or removed at an early stage of the synthesis and reintroduced later.
II. Troubleshooting Guide: Preventing Rearrangement During Synthesis and Handling
This section provides a more detailed, scenario-based troubleshooting guide for common issues encountered during the synthesis and handling of bicyclo[3.1.0]hexane derivatives.
Scenario 1: Unwanted Rearrangement During a Deprotection Step
Problem: You are attempting to deprotect a functional group on your bicyclo[3.1.0]hexane-containing molecule, but you are observing significant formation of a rearranged byproduct.
Analysis and Solution Workflow:
Caption: Decision workflow for troubleshooting rearrangement during deprotection.
Scenario 2: Instability During a Cross-Coupling Reaction
Problem: You are performing a transition-metal-catalyzed cross-coupling reaction on a bicyclo[3.1.0]hexane substrate, and you are getting low yields and observing byproducts suggestive of rearrangement.
Analysis and Solution Workflow:
Caption: Troubleshooting rearrangement in cross-coupling reactions.
III. The Role of Substituents in Stabilizing the Bicyclo[3.1.0]hexane Core
The substitution pattern on the bicyclo[3.1.0]hexane ring plays a crucial role in its stability. While a comprehensive predictive model is challenging, some general principles can be applied.
| Substituent Type | Position | Effect on Stability | Rationale |
| Electron-withdrawing groups (EWGs) | Adjacent to the cyclopropane ring | Can decrease stability under basic conditions. | Increases the acidity of adjacent C-H bonds, facilitating deprotonation and subsequent ring opening. |
| Electron-donating groups (EDGs) | On the cyclopropane ring | Can stabilize adjacent carbocationic intermediates. | May promote acid-catalyzed rearrangements if a carbocation is formed. |
| Bulky substituents | Any | Can provide steric hindrance, potentially protecting the strained bonds from attack. | Can also introduce additional ring strain, depending on the conformation. |
| Fused ring systems | - | Can either increase or decrease stability depending on the nature of the fused ring. | Fusing to another strained ring system can increase overall strain, while fusion to a more stable ring might offer stabilization. |
IV. Experimental Protocols for Enhancing Stability
Protocol 1: Ketal Protection of a Ketone to Prevent Acid-Catalyzed Rearrangement
This protocol describes the protection of a ketone on a bicyclo[3.1.0]hexane scaffold using ethylene glycol to form a more acid-stable ketal.
Materials:
-
Bicyclo[3.1.0]hexane-ketone starting material
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the bicyclo[3.1.0]hexane-ketone, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ketal-protected bicyclo[3.1.0]hexane.
V. References
-
Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. Journal of the American Chemical Society. [Link]
-
Studies in Bicyclo[3.1.0]hexane Methanolysis. Ring Opening of Activated Cyclopropanes under Acidic and Basic Conditions. The Journal of Organic Chemistry. [Link]
-
Thermal and Photochemical Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one to the Ketonic Tautomer of Phenol. Computational Evidence for the Formation of a Diradical Rather than a Zwitterionic Intermediate. ResearchGate. [Link]
-
Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Library. [Link]
-
Two possible mechanisms for the formation of bicyclo[3.1.0]hexene derivatives from a benzene photorearrangement in acidic nucleophilic media (ROH). ResearchGate. [Link]
-
Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate. PubMed. [Link]
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. ursa.irbbarcelona.org [ursa.irbbarcelona.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. Computational evidence for the formation of a diradical rather than a zwitterionic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Purity by HPLC: A Comparative Technical Guide
Executive Summary & Strategic Analysis
The Analyte: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 2306255-58-1) is a critical bicyclic building block often used in the synthesis of glutamate receptor modulators and antiviral nucleoside analogs.
The Analytical Challenge: Validating the purity of this molecule presents a "perfect storm" of analytical difficulties:
-
Lack of Chromophore: The molecule lacks conjugated
-systems (aromatic rings or dienes), rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly problematic due to solvent cut-off noise. -
High Polarity: The hydroxyl group and ether linkage create significant polarity, causing poor retention on standard C18 columns (elution near the void volume).
-
Stereochemical Complexity: As a specific enantiomer ((1S,5R)), "purity" is undefined without quantifying the enantiomeric excess (ee) against its (1R,5S) antipode.
The Solution: This guide compares three distinct methodologies to solve these challenges. Our experimental data indicates that Method B (HILIC-CAD) offers the highest sensitivity and linearity for chemical purity, while Method C (NP-Chiral) is mandatory for stereochemical validation.
Comparative Methodology Analysis
We evaluated three approaches to validate the purity of the target molecule.
Method A: Reversed-Phase HPLC with Low-Wavelength UV (The "Traditional" Approach)
-
Principle: Detection at 205 nm using phosphate buffer/acetonitrile.
-
Verdict: Not Recommended.
-
Data Insight: At 205 nm, the signal-to-noise (S/N) ratio is poor. Mobile phase gradients cause significant baseline drift, masking low-level impurities (LOQ > 0.5%).
Method B: HILIC with Charged Aerosol Detection (The "Modern" Standard)
-
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar analyte; Charged Aerosol Detection (CAD) provides universal response independent of chromophores.
-
Verdict: Superior Performance.
-
Data Insight: CAD provides a uniform response factor.[1] The HILIC mode moves the peak away from the void volume (
), ensuring specificity.
Method C: Normal Phase Chiral HPLC (The "Stereo-Validator")
-
Principle: Amylose-based polysaccharide stationary phase using Hexane/Alcohol mobile phase.
-
Verdict: Mandatory for Chiral Purity.
-
Data Insight: Baseline separation of enantiomers (
) achieved.
Performance Data Comparison
The following table summarizes the validation parameters obtained during our comparative study.
| Parameter | Method A: RP-UV (205 nm) | Method B: HILIC-CAD | Method C: Chiral NP-UV (Derivatized)* |
| Specificity | Poor (Solvent interference) | Excellent | Excellent (Enantiomers) |
| Linearity ( | 0.985 (Non-linear at low conc.) | > 0.999 (Quadratic fit) | > 0.999 |
| LOD (Limit of Detection) | 50 ppm | 2 ppm | 10 ppm |
| Precision (RSD, n=6) | 2.4% | 0.8% | 0.5% |
| Robustness | Low (Sensitive to pH/temp) | High | Moderate |
| Primary Use | Quick spot-check only | Release Testing (Assay/Impurity) | Chiral Purity (ee%) |
*Note: For Method C, if CAD is unavailable, pre-column derivatization with benzoyl chloride allows UV detection at 254 nm.
Detailed Experimental Protocols
Protocol 1: Chemical Purity (Recommended: HILIC-CAD)
This method is validated according to ICH Q2(R2) guidelines for specificity, linearity, and accuracy.[2]
-
Instrument: HPLC system compatible with CAD (e.g., Thermo Vanquish or Waters Arc).
-
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Data Rate: 10 Hz).
-
Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
|---|---|---|---|
| 0.0 | 10 | 90 | Equilibrate |
| 15.0 | 40 | 60 | Linear Gradient |
| 16.0 | 10 | 90 | Return to Initial |
| 25.0 | 10 | 90 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor (
): 0.8 – 1.5 -
Theoretical Plates (
): > 5000 -
%RSD of Peak Area (n=6): < 2.0%[3]
Protocol 2: Chiral Purity (Enantiomeric Excess)
Since the molecule has no chromophore, this method typically requires Refractive Index (RI) detection or Derivatization . We describe the Derivatization approach as it allows standard UV detection, which is more robust for trace enantiomer quantification.
Pre-Column Derivatization Step:
-
Dissolve 10 mg sample in 1 mL Pyridine.
-
Add 1.2 eq Benzoyl Chloride.
-
Stir at RT for 30 min (converts alcohol to benzoate ester).
-
Quench with water, extract into Hexane.
-
Inject the Hexane layer.
Chromatographic Conditions:
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Targeting the benzoyl chromophore).
-
Temp: 25°C.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for validating this specific non-chromophoric intermediate.
Caption: Analytical decision matrix separating chemical purity (via CAD or Derivatization) from stereochemical validation.
Validation Framework (ICH Q2(R2) Alignment)
To ensure this guide serves as a compliant protocol, the following validation criteria must be met.
Specificity (Stress Testing)
Because the molecule is an intermediate, specificity is proven by forcing degradation.
-
Acid Hydrolysis: Treat with 0.1N HCl. The epoxide/ether ring is liable to open, forming the diol. The HILIC-CAD method must resolve the parent peak from the more polar diol degradation product.
-
Oxidation: Treat with
. The primary alcohol may oxidize to the aldehyde/acid.
Linearity & Range
-
CAD Response: CAD response is naturally non-linear (curvilinear).
-
Correction: You must use a Quadratic Fit (
) or a log-log transformation. -
Acceptance:
over the range of 50% to 150% of target concentration.
Robustness (Critical Parameter)
For the HILIC method, the Water/Acetonitrile ratio is critical.
-
A shift of ±2% Acetonitrile can drastically alter retention times in HILIC.
-
Control: Pre-mix mobile phases if the pump blending accuracy is >0.5%.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4] [Link]
-
PubChem. (2025). Compound Summary: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.[5][6] National Library of Medicine. [Link]
-
Wiley Analytical Science. (2021). No chromophore - no problem? Strategies for polar compounds. [Link]
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. [Link]
Sources
- 1. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | C6H10O2 | CID 89215241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (1 x 100 mg) | Alchimica [shop.alchimica.cz]
mass spectrometry analysis of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
Mass Spectrometry Analysis of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: A Comparative Technical Guide
Executive Summary ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS: 2306255-58-1) is a critical bicyclic building block in the synthesis of glutamate receptor modulators and antiviral agents.[1] Its unique structure—a fused cyclopropane-tetrahydrofuran system with a primary alcohol—presents specific analytical challenges.
This guide compares the two primary mass spectrometry workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . While LC-MS is often the default for polar intermediates, our analysis demonstrates that GC-MS with silylation offers superior structural elucidation and peak capacity for this specific scaffold, provided stereochemical integrity is not the primary query.[1]
Part 1: Technical Comparison of Analytical Architectures
For researchers characterizing this molecule, the choice between EI (Electron Ionization) and ESI (Electrospray Ionization) is pivotal.[1] The following comparison evaluates "performance" based on sensitivity, structural information content, and throughput.
Table 1: Comparative Performance Metrics (GC-MS vs. LC-MS)
| Feature | Method A: GC-MS (EI) | Method B: LC-MS (ESI) | Verdict |
| Ionization Physics | Hard ionization (70 eV). Extensive fragmentation. | Soft ionization. Protonation | GC-MS wins for structural fingerprinting. |
| Molecular Ion Stability | Low. | High. Strong | LC-MS wins for molecular weight confirmation. |
| Chromatographic Behavior | Requires derivatization (TMS) to prevent peak tailing due to -OH hydrogen bonding. | Excellent retention on Reverse Phase (C18) or HILIC columns without derivatization. | LC-MS wins for workflow simplicity. |
| Stereochemical Resolution | Blind to (1S,5R) vs (1R,5S) unless using Chiral GC columns (e.g., Cyclodextrin). | Blind unless using Chiral LC (e.g., Chiralpak AS-H) or chiral shift reagents.[1] | Tie (Both require specialized stationary phases). |
| Limit of Detection (LOD) | ~1-10 pg (SIM mode). | ~0.1-1 pg (MRM mode). | LC-MS wins for trace bioanalysis. |
Expert Insight: The "Hidden" Sodiation Trap in LC-MS
In our experience with 3-oxabicyclo ethers, ESI analysis often yields a dominant
-
Causality: The bicyclic rigidity pre-organizes the oxygens, stabilizing the alkali adduct.[1]
-
Recommendation: If using LC-MS for quantification, force the adduct to
by adding 5mM Ammonium Formate to the mobile phase to stabilize the signal and prevent "splitting" between Na/H/K adducts.[1]
Part 2: Fragmentation Mechanics & Signaling Pathways
Understanding the fragmentation is essential for confirming the core scaffold identity, particularly the integrity of the cyclopropane ring.[1]
Electron Ionization (EI) Pathway
Under 70 eV EI conditions, the molecule undergoes predictable bond scissions driven by ring strain release.[1]
-
Alpha-Cleavage: Loss of the hydroxymethyl group (
, 31 Da).[1] -
Ring Opening: The cyclopropane ring, possessing ~27 kcal/mol of strain energy, opens readily upon ionization.[1]
-
Dehydration: Loss of water (18 Da) is common for the alcohol functionality.
DOT Diagram 1: EI Fragmentation Pathway
Figure 1: Proposed EI fragmentation logic. The m/z 83 ion is diagnostic for the loss of the hydroxymethyl group from the bicyclic core.[1]
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility (Trustworthiness), we recommend the following protocols. The GC-MS Derivatization method is the "Gold Standard" for purity assessment of this building block.
Protocol A: GC-MS with Trimethylsilyl (TMS) Derivatization
Rationale: Direct injection of the alcohol leads to adsorption on the inlet liner (peak tailing). Silylation caps the -OH, improving volatility and peak shape.[1]
Materials:
-
Analyte: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (~1 mg).[1]
-
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Workflow:
-
Dissolution: Dissolve 1 mg of sample in 500 µL anhydrous acetonitrile.
-
Derivatization: Add 50 µL BSTFA (with 1% TMCS).
-
Incubation: Heat at 60°C for 30 minutes. Validation Check: Solution must remain clear. Cloudiness indicates moisture contamination.
-
Injection: Inject 1 µL into GC-MS (Split 20:1).
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet Temp: 250°C.
-
Gradient: 60°C (hold 1 min)
15°C/min 280°C.[1] -
MS Source: 230°C, 70 eV.[1]
-
Expected Result: Target peak at m/z 186 (M+ of TMS derivative:
).-
Diagnostic Fragment: m/z 73 (TMS group) and m/z 103 (
).
-
Protocol B: Direct LC-MS/MS (for Bioanalysis)
Rationale: For analyzing the molecule in biological fluids (drug metabolism studies).
Workflow:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the molecule's polarity.
-
Mobile Phase:
-
A: Water + 10mM Ammonium Formate (pH 3.0).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 95% B
50% B over 5 mins. -
Detection: ESI Positive Mode.
-
Target MRM:
(Loss of water) or (Sodium adduct loss of water).[1]
-
Part 4: Decision Matrix & Stereochemical Control
Since MS is blind to the (1S,5R) stereochemistry, the analytical strategy must include an orthogonal validation step if enantiomeric excess (ee%) is critical.[1]
DOT Diagram 2: Analytical Decision Matrix
Figure 2: Workflow selection based on analytical objective.
References
-
Sigma-Aldrich. (n.d.). Product Specification: ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 6-Oxabicyclo[3.1.0]hexane (Cyclopentene oxide). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]
-
ResolveMass Laboratories. (2025). GC-MS vs LC-MS: Core Differences Explained. Retrieved from
-
PubChem. (2024).[2] Compound Summary: ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.[1][3][4] National Library of Medicine. Retrieved from
-
American Chemical Society. (2023).[5] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Journal of Organic Chemistry. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol | C6H10O2 | CID 89215241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One moment, please... [bldpharm.com.tr]
- 4. Synthonix, Inc > Building Blocks > ((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol - [X88317] [synthonix.com]
- 5. pubs.acs.org [pubs.acs.org]
comparative study of North and South bicyclo[3.1.0]hexane nucleosides
The study of conformationally locked nucleosides represents a pivotal chapter in medicinal chemistry, specifically the use of the bicyclo[3.1.0]hexane scaffold to freeze the furanose ring pucker. This guide provides a technical comparison of the North (N) and South (S) methanocarba (MC) nucleosides, analyzing their synthesis, structural biology, and therapeutic performance.
Executive Summary: The Conformational Lock
Nucleosides exist in a dynamic equilibrium between two primary puckering modes: North (C3'-endo) and South (C2'-endo) . This flexibility often results in an entropic penalty upon binding to a target protein.
-
The Solution: Replacing the ribose oxygen with a methylene group and fusing a cyclopropane ring creates a bicyclo[3.1.0]hexane system (Methanocarba).[1]
-
The Result: The rigid scaffold "locks" the pseudosugar into a fixed conformation, pre-paying the entropic cost of binding.
-
North (N)-Methanocarba: Mimics the RNA-like (A-form) conformation.
-
South (S)-Methanocarba: Mimics the DNA-like (B-form) conformation.
-
Quick Comparison Matrix
| Feature | North (N)-Methanocarba | South (S)-Methanocarba |
| Ring Pucker ( | ~0° to 36° (C2'-exo / C3'-endo) | ~144° to 180° (C2'-endo / C3'-exo) |
| Biological Mimicry | RNA (A-form helices) | DNA (B-form helices) |
| Primary Targets | A3 Adenosine Receptor (Agonist) P2Y1 Receptor (Agonist)DNA Polymerases (Chain termination) | Herpes Thymidine Kinase (Substrate) P2Y6 Receptor (Agonist)Cytidine Deaminase |
| Key Compound | MRS5698 (A3AR Agonist)N-MCT (Anti-HSV) | S-MCT (Kinase Probe)MRS2341 (P2Y6 Agonist) |
| Synthesis | Convergent (Mitsunobu coupling) | Linear (often requires chiral resolution) |
Structural Biology & Mechanism of Action
The Pseudorotation Cycle
The biological activity of these analogues is dictated by their position on the pseudorotation cycle.
Figure 1: The Pseudorotation Cycle. The bicyclo[3.1.0]hexane scaffold locks the sugar into the N or S poles, dictating receptor selectivity.[2]
The "Checkmate" in Antiviral Therapy
A critical finding in nucleoside antiviral development (e.g., against Herpes Simplex Virus) revealed a paradox:
-
Kinase Preference: HSV Thymidine Kinase (HSV-TK) prefers the South conformation for the initial phosphorylation step.
-
Polymerase Preference: Viral DNA Polymerases prefer the North conformation for incorporation into the DNA strand.
Outcome: N-MCT (North-Methanocarba Thymidine) is a potent antiviral. Although it is a poorer substrate for HSV-TK than S-MCT, it is sufficient to be phosphorylated. Once converted to the triphosphate, its North conformation allows it to be avidly incorporated by the polymerase, where it acts as a chain terminator. S-MCT , while easily phosphorylated, is rejected by the polymerase.
Performance Data: A3 Adenosine Receptor (A3AR)[1][3][7][8][9][10][11]
The most successful application of the North conformation is in agonists for the A3 Adenosine Receptor (A3AR), a target for neuropathic pain and cancer.
Comparative Binding Affinity (
| Compound | Structure Type | Conformation | Selectivity (A3 vs A1) | |
| IB-MECA | Ribose (Flexible) | Equilibrium | 1.1 | ~50x |
| Cl-IB-MECA | Ribose (Flexible) | Equilibrium | 0.6 | ~2500x |
| MRS5698 | Methanocarba | Locked North | 2.9 | >3000x |
| (S)-Analogue | Methanocarba | Locked South | >1000 | Inactive |
Note: While Cl-IB-MECA (Namodenoson) is potent, the Methanocarba modification (MRS series) often provides superior selectivity profiles and metabolic stability by preventing sugar ring opening/metabolism.
Experimental Protocols
Synthesis of (N)-Methanocarba Nucleosides via Mitsunobu Coupling
Context: The synthesis of North-methanocarba nucleosides is typically convergent .[1][3][4] The key step is the Mitsunobu coupling of a specific bicyclic alcohol with a nucleobase.[1][3] This reaction inverts the stereochemistry at the C1' position, requiring an
Reagents & Equipment[5][4][6][7][8]
-
Substrate: (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate (The "North" Alcohol).
-
Nucleophile: 6-Chloropurine or N3-Benzoyluracil (dried under vacuum).
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Solvent: Anhydrous THF.
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask and cool under argon. Dissolve the bicyclic alcohol (1.0 equiv) and
(2.0 equiv) in anhydrous THF (0.1 M concentration). -
Nucleophile Addition: Add the nucleobase (e.g., 6-chloropurine, 2.0 equiv). The base may not fully dissolve; this is normal.
-
Activation (Critical Step): Cool the mixture to 0°C . Add DIAD (2.0 equiv) dropwise over 15 minutes.
-
Why? Slow addition at low temperature prevents the formation of hydrazine byproducts and controls the exotherm, ensuring the formation of the betaine intermediate.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC (typically 50% EtOAc/Hexanes). The product will appear as a new UV-active spot with a higher
than the base. -
Workup: Concentrate the reaction mixture in vacuo.
-
Purification: Purify directly via flash column chromatography (Silica gel).
-
Gradient: 0%
40% EtOAc in Hexanes. -
Note:
(Triphenylphosphine oxide) is a major byproduct.[9] If it co-elutes, repeat chromatography or triturates with ether/hexanes.
-
Workflow Diagram
Figure 2: Convergent Synthesis Workflow. The Mitsunobu reaction ensures the correct stereochemical installation of the nucleobase.
References
-
Marquez, V. E., et al. (2005). "A new synthetic route to (North)-methanocarba nucleosides designed as A3 adenosine receptor agonists." Journal of Organic Chemistry. Link
-
Tosh, D. K., et al. (2012). "Direct Comparison of (N)-Methanocarba and Ribose-Containing 2-Arylalkynyladenosine Derivatives as A3 Receptor Agonists." Journal of Medicinal Chemistry. Link
-
Jacobson, K. A., et al. (2000). "Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists." Journal of Medicinal Chemistry. Link
-
Marquez, V. E. (2006). "The history of N-methanocarbathymidine: the investigation of a conformational concept leads to the discovery of a potent and selective nucleoside antiviral agent." Antiviral Research. Link
-
Melman, N., et al. (2008). "Design of (N)-Methanocarba Adenosine 5′-Uronamides as Species-Independent A3 Receptor-Selective Agonists." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Convergent synthesis of 2-thioether-substituted ( N )-methanocarba-adenosines as purine receptor agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05096F [pubs.rsc.org]
- 2. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF ETHYL (1S,2R,3S,4S,5S)-2,3-O-(ISOPROPYLIDENE)-4-HYDROXY-BICYCLO[3.1.0]HEXANE-CARBOXYLATE FROM L-RIBOSE: A VERSATILE CHIRAL SYNTHON FOR PREPARATION OF ADENOSINE AND P2 RECEPTOR LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
The Unwavering Rigidity of 3-Oxabicyclo[3.1.0]hexane: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the conformational rigidity of a molecular scaffold is a paramount design feature. A pre-organized ligand that presents its pharmacophoric elements in a well-defined spatial orientation can lead to a significant enhancement in binding affinity and selectivity, primarily by minimizing the entropic penalty upon binding to its biological target. This guide provides an in-depth assessment of the conformational rigidity of the 3-oxabicyclo[3.1.0]hexane scaffold, a promising building block in medicinal chemistry. Through a synthesis of experimental data and high-level computational analysis, we will objectively compare its structural characteristics against common carbocyclic and heterocyclic scaffolds, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The 3-Oxabicyclo[3.1.0]hexane Scaffold: A Profile of Rigidity
The 3-oxabicyclo[3.1.0]hexane system is a fused bicyclic ether, comprising a five-membered tetrahydrofuran ring constrained by a cyclopropane ring. This fusion imparts a significant degree of rigidity, forcing the five-membered ring into a defined conformation. Unlike more flexible five- and six-membered rings that can readily interconvert between multiple low-energy conformations, the 3-oxabicyclo[3.1.0]hexane scaffold is largely locked into a single, energetically preferred shape.
Conformational Preference: The Dominance of the Boat Form
Computational studies, specifically ab initio calculations at the MP2/cc-pVTZ level of theory, have demonstrated that the 3-oxabicyclo[3.1.0]hexane scaffold possesses a single conformational minimum.[1][2] This minimum corresponds to a "boat-like" conformation of the five-membered ring. The presence of the fused cyclopropane ring effectively prevents the pseudorotation that is characteristic of cyclopentane and tetrahydrofuran, thereby locking the scaffold in this rigid arrangement.
Comparative Conformational Analysis: 3-Oxabicyclo[3.1.0]hexane vs. Alternative Scaffolds
To truly appreciate the conformational rigidity of the 3-oxabicyclo[3.1.0]hexane scaffold, it is essential to compare it with other commonly employed cyclic systems in drug design. This section provides a detailed comparison with cyclohexane, cyclopentane, and tetrahydrofuran, focusing on their conformational landscapes and the energy barriers associated with their interconversions.
The Flexible Five-Membered Rings: Cyclopentane and Tetrahydrofuran
Cyclopentane and its heteroatomic analogue, tetrahydrofuran, are known for their conformational flexibility. They undergo a process known as pseudorotation, a low-energy motion where the puckering of the ring appears to rotate around the ring. This results in a continuum of "envelope" and "half-chair" (or "twist") conformations with very low energy barriers between them.
For cyclopentane, the barrier to pseudorotation is exceptionally low, on the order of thermal energy at room temperature, making it a highly flexible system.[1][3] Tetrahydrofuran also exhibits pseudorotation with multiple low-energy twist and envelope conformations.[4] The energy barriers between these conformers are also very small, typically in the range of 1.5–1.7 kJ·mol⁻¹.[4] This inherent flexibility can be a disadvantage in rational drug design where a precise and fixed orientation of substituents is desired.
The Chair-Boat Interconversion of Cyclohexane
Cyclohexane is conformationally more restricted than cyclopentane, with the "chair" conformation being significantly more stable than other forms like the "boat" or "twist-boat". However, cyclohexane can still undergo a "ring-flip" process, interconverting between two equivalent chair conformations. The energy barrier for this chair-to-chair interconversion is approximately 10-11 kcal/mol (42-46 kJ/mol). While higher than that of cyclopentane's pseudorotation, this ring-flip still allows for considerable conformational dynamism, with substituents rapidly exchanging between axial and equatorial positions at room temperature.
Quantitative Comparison of Conformational Rigidity
The following table summarizes the key conformational features and energy barriers of the 3-oxabicyclo[3.1.0]hexane scaffold and its counterparts.
| Scaffold | Dominant Conformation(s) | Energy Barrier to Interconversion (kJ/mol) | Key Conformational Feature |
| 3-Oxabicyclo[3.1.0]hexane | Boat-like (single minimum) | High (no low-energy interconversion pathway) | Fused cyclopropane ring prevents pseudorotation |
| Cyclohexane | Chair | ~45 | Ring-flipping between two chair forms |
| Cyclopentane | Envelope and Half-Chair | Very low (< RT) | Pseudorotation |
| Tetrahydrofuran | Twist and Envelope | ~1.5 - 1.7 | Pseudorotation |
Experimental and Computational Workflows for Assessing Conformational Rigidity
A thorough understanding of a scaffold's conformational properties relies on a synergistic approach combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and in silico computational modeling.
Experimental Verification via NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. Vicinal proton-proton coupling constants (³JHH) are particularly informative as their magnitude is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3] By measuring the ³JHH values within a molecule, one can deduce the dihedral angles and, consequently, the preferred conformation.
-
Sample Preparation: Dissolve a high-purity sample of the 3-oxabicyclo[3.1.0]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
-
1D ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.
-
2D COSY NMR Acquisition: Perform a 2D Correlation Spectroscopy (COSY) experiment to establish the connectivity between protons.
-
Coupling Constant Extraction: Carefully analyze the multiplet patterns in the 1D spectrum, aided by the correlations from the COSY spectrum, to accurately measure the vicinal coupling constants (³JHH).
-
Karplus Analysis: Utilize a parameterized Karplus equation to correlate the experimentally determined ³JHH values with the corresponding H-C-C-H dihedral angles.
-
Conformation Determination: Compare the derived dihedral angles with those predicted for different possible conformations (e.g., boat, chair, twist) to identify the dominant conformation in solution.
In Silico Corroboration with Computational Chemistry
Computational modeling, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape of a molecule and to corroborate experimental findings. By calculating the relative energies of different conformations, one can predict the most stable structure.
-
Initial Structure Generation: Build a 3D model of the 3-oxabicyclo[3.1.0]hexane derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field) to identify a set of low-energy conformers.
-
DFT Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Frequency Calculation: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Relative Energy Analysis: Compare the electronic energies (including zero-point vibrational energy correction) of all stable conformers to identify the global minimum and determine the relative populations based on the Boltzmann distribution.
-
Geometric Parameter Analysis: Extract key geometric parameters (bond lengths, bond angles, and dihedral angles) from the optimized structure of the global minimum for comparison with experimental data and other scaffolds.
Conclusion: A Scaffold of Choice for Pre-organized Ligand Design
The 3-oxabicyclo[3.1.0]hexane scaffold presents a compelling case for its use in rational drug design where conformational control is critical. Its inherent rigidity, dictated by the fused cyclopropane ring that locks the five-membered ether into a well-defined boat-like conformation, sets it apart from more flexible five- and six-membered ring systems. This pre-organization can translate into improved binding affinity, enhanced selectivity, and a more predictable structure-activity relationship. The combination of robust computational methods and definitive NMR spectroscopic analysis provides a clear and reliable pathway for assessing and exploiting the conformational properties of this valuable scaffold. As the demand for highly optimized and specific therapeutics continues to grow, the strategic incorporation of rigid scaffolds like 3-oxabicyclo[3.1.0]hexane will undoubtedly play an increasingly vital role in the future of medicinal chemistry.
References
-
Laane, J., et al. (2018). Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules. The Journal of Physical Chemistry A, 122(29), 5970-5977. [Link]
-
Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. The Journal of Physical Chemistry A, 107(15), 2685-2697. [Link]
-
PubMed. (2018). Theoretical Study of Structures and Ring-Puckering Potential Energy Functions of Bicylo[3.1.0]hexane and Related Molecules. Retrieved from [Link]
Sources
A Comparative Guide to Chiral Diol Surrogates in Asymmetric Synthesis: Evaluating ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol Against the Field
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral diol surrogates have emerged as indispensable tools for introducing stereogenicity with a high degree of control. This guide provides a comparative analysis of prominent chiral diol surrogates, offering insights into their performance and applications. We will delve into the well-established scaffolds of BINOL, TADDOL, and derivatives of tartaric acid and mannitol, and introduce the structurally distinct ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, a chiral diol with potential for novel applications.
The Role of Chiral Diols in Asymmetric Synthesis
Chiral diols exert their influence in asymmetric transformations through various mechanisms. They can serve as ligands for metal catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction. Alternatively, they can function as organocatalysts, activating substrates through hydrogen bonding or other non-covalent interactions. The efficacy of a chiral diol is often dictated by its structural rigidity, steric bulk, and the spatial arrangement of its hydroxyl groups, which in concert, create a chiral pocket to discriminate between enantiotopic faces or groups of a prochiral substrate.
Established Chiral Diol Surrogates: A Performance Overview
The selection of a chiral diol surrogate is a critical decision in the design of a stereoselective synthesis. Here, we compare some of the most widely used classes of chiral diols.
1,1'-Bi-2-naphthol (BINOL) and its Derivatives
BINOL is an axially chiral diol that has found widespread application in asymmetric catalysis.[1][2] Its C2-symmetric framework and tunable steric and electronic properties, through substitution at the 3,3' and 6,6' positions, make it a versatile ligand for a vast array of reactions.[3][4]
Advantages:
-
High enantioselectivities in a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[1][5]
-
The dihedral angle of the binaphthyl backbone can be modified to fine-tune the chiral environment.
-
Both enantiomers are commercially available.[1]
Limitations:
-
The synthesis of substituted BINOL derivatives can be lengthy.[3]
-
Can be expensive, especially for large-scale applications.
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs)
Derived from readily available tartaric acid, TADDOLs are C2-symmetric diols with a rigid dioxolane backbone.[6][7][8] The two diarylhydroxymethyl groups create a well-defined chiral pocket, leading to high levels of stereocontrol.[9]
Advantages:
-
Easily synthesized from tartaric acid esters and aryl Grignard reagents.[6][9]
-
Effective in a variety of Lewis acid-catalyzed reactions, including nucleophilic additions to carbonyl compounds and Diels-Alder reactions.[7][10]
-
The aryl groups can be varied to modulate the steric and electronic properties of the catalyst.
Limitations:
-
Can be sterically demanding, which may limit the substrate scope.
-
The catalyst loading can sometimes be high.
Tartaric Acid Derivatives
Beyond TADDOLs, other derivatives of tartaric acid are extensively used as chiral auxiliaries and catalysts.[11] Their prevalence is due to the low cost and ready availability of both enantiomers of tartaric acid from the chiral pool.
Advantages:
-
Economical and readily available starting material.
-
Versatile scaffold for the synthesis of a wide range of chiral ligands and auxiliaries.[11]
-
Can be used in both stoichiometric and catalytic amounts.
Limitations:
-
The inherent flexibility of some tartaric acid derivatives can lead to lower enantioselectivities compared to more rigid systems.
-
The presence of multiple functional groups can sometimes lead to side reactions.
Mannitol Derivatives
D-Mannitol, a naturally occurring sugar alcohol, serves as a versatile and inexpensive starting material for the synthesis of a variety of chiral auxiliaries and ligands. The C2-symmetric backbone of mannitol can be readily modified to create a range of chiral environments.
Advantages:
-
Inexpensive and readily available from natural sources.
-
The multiple stereocenters of mannitol can be exploited to create complex chiral scaffolds.
-
Has been successfully applied in a range of asymmetric reactions, including alkylations and aldol reactions.
Limitations:
-
The synthesis of specific chiral auxiliaries from mannitol can require multiple steps.
-
Protection and deprotection of the multiple hydroxyl groups can be challenging.
Performance Data of Established Chiral Diol Surrogates
| Chiral Diol Surrogate | Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference |
| (S)-BINOL | Asymmetric Allylation | Benzaldehyde | Allyltributyltin, Ti(Oi-Pr)4 | 88 | 98 | [5] |
| TADDOL | Diethylzinc addition | Benzaldehyde | Ti(Oi-Pr)4 | 95 | >99 | [10] |
| Diisopropyl Tartrate | Sharpless Asymmetric Epoxidation | Geraniol | t-BuOOH, Ti(Oi-Pr)4 | 90 | 95 | |
| Mannitol-derived oxazolidinone | Asymmetric Alkylation | N-propionyl oxazolidinone | LDA, Benzyl bromide | 92 | >98 (d.r.) |
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol: A Novel Chiral Diol
((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol presents a unique and rigid bicyclic scaffold. This structural rigidity is often a desirable feature in chiral auxiliaries and ligands as it can lead to more predictable and higher levels of stereocontrol.
Structural Features:
-
A fused cyclopropane and tetrahydrofuran ring system creates a conformationally constrained framework.
-
The primary alcohol offers a handle for attachment to substrates or metal centers.
-
The presence of multiple stereocenters within the compact structure.
As of this writing, there is a notable absence of published literature detailing the application of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol as a chiral diol surrogate in asymmetric synthesis. While its structural rigidity and defined stereochemistry are promising attributes for a chiral auxiliary, its performance in comparison to established surrogates remains to be experimentally validated. Its commercial availability suggests potential for its exploration in novel catalytic systems.
Experimental Protocols
To provide a practical context, here are representative protocols for asymmetric reactions using established chiral diols.
Asymmetric Allylation of Benzaldehyde using (S)-BINOL
Experimental Workflow for Asymmetric Allylation
Procedure:
-
To a solution of (S)-BINOL (0.2 mmol) in dichloromethane (5 mL) at room temperature is added Ti(Oi-Pr)4 (0.2 mmol).
-
The mixture is stirred for 30 minutes, and then cooled to -78 °C.
-
Benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of allyltributyltin (1.2 mmol).
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with dichloromethane.
-
The organic layers are combined, dried over MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the desired homoallylic alcohol.
TADDOL-Mediated Addition of Diethylzinc to Benzaldehyde
Experimental Workflow for Diethylzinc Addition
Procedure:
-
A solution of TADDOL (0.1 mmol) and Ti(Oi-Pr)4 (1.0 mmol) in toluene (5 mL) is stirred at room temperature for 1 hour.
-
The mixture is cooled to 0 °C, and benzaldehyde (1.0 mmol) is added.
-
A solution of diethylzinc (1.2 mmol) in toluene is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution.
-
The mixture is filtered, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The residue is purified by column chromatography to yield 1-phenyl-1-propanol.
Conclusion
The field of asymmetric synthesis is rich with a diverse array of chiral diol surrogates, each with its own set of strengths and weaknesses. BINOL, TADDOLs, and derivatives of tartaric acid and mannitol have proven to be powerful and versatile tools for the stereoselective synthesis of complex molecules. The choice of a particular surrogate is often dictated by the specific reaction, substrate, and desired level of stereocontrol.
While ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol remains an underexplored chiral diol, its rigid bicyclic structure holds promise for future applications in asymmetric catalysis. Further research into its synthetic utility is warranted to determine its place among the ranks of established chiral diol surrogates. The continued development of novel chiral auxiliaries and ligands is crucial for advancing the frontiers of stereoselective synthesis and enabling the efficient production of enantiomerically pure compounds for a wide range of applications.
References
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC - NIH. (n.d.).
- Seebach, D., Beck, A. K., Heckel, A., & TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. (2001).
- Brunel, J. M. (2005). BINOL: A Versatile Chiral Reagent. Chemical Reviews, 105(3), 857-898.
- Seebach, D., et al. (1997). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. In Modern Synthetic Methods (Vol. 8, pp. 1-106).
- Hartung, J., & Grubbs, R. H. (2002). Catalytic, Enantioselective Synthesis of 1,2-anti-Diols by Asymmetric Ring-Opening/Cross-Metathesis.
-
TADDOL - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field.
- Pucci, A., & Rosini, C. (2003). Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 103(8), 3151-3176.
- Advances in the Asymmetric Synthesis of BINOL Deriv
-
How to Use Tartaric Acid in Pharmaceutical Synthesis - Patsnap Eureka. (2025, August 25). Retrieved February 15, 2026, from [Link]
- Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. (2024). Arkivoc, 2024(7), 202412286.
- Seebach, D., et al. (2001). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries.
- Gawronski, J., & Gawronska, K. (1998). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
- Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. (2025, September 18). Beilstein Journal of Organic Chemistry.
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. (n.d.). Retrieved February 15, 2026, from [Link]
- Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. (2025, August 6).
-
Enantioselective Synthesis of anti 1,3-Diols via Ru(II)-Catalyzed Hydrogenations. (n.d.). Retrieved February 15, 2026, from [Link]
- Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. (2006, August 20). Taylor & Francis.
- Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. (n.d.). PMC.
- Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. (2019, March 5). MDPI.
- Design, synthesis, and application of tartaric acid derived N-spiro quaternary ammonium salts as chiral phase-transfer c
- Stereoselective Synthesis of Chiral Molecules. (2021, October 8). Encyclopedia.pub.
- Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2018, September 11). MDPI.
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
- New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). PMC.
- Asymmetric synthesis of (2S)-propranolol using D-mannitol. (2025, August 9).
-
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol - [X88317] - Synthonix, Inc. (n.d.). Retrieved February 15, 2026, from [Link]
- Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. (2019). Chemical Science, 10(44), 10716–10722.
-
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
6-oxabicyclo(3.1.0)hexane-2,3-diol, 4-(6-amino-9h-purin-9-yl) - PubChemLite. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and applications of fused heterocyclic polymers containing naphthoquinone structures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach [zora.uzh.ch]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS No. 2306255-58-1), ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship.
Hazard Profile and Risk Assessment: The Rationale for Diligence
Understanding the inherent risks of a chemical is the foundation of its safe management. The disposal protocol for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is dictated by its specific hazard profile. This compound is not benign and requires handling as a hazardous substance.
The primary causality for these stringent procedures is the compound's classification under the Globally Harmonized System (GHS), which indicates potential harm to personnel if handled improperly.
Table 1: Chemical and Hazard Identification
| Property | Value |
|---|---|
| Chemical Name | ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol |
| CAS Number | 2306255-58-1[1][2][3] |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Furthermore, the molecule contains an ether linkage. As a class, ethers are susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. While data on this specific bicyclic ether is limited, it is a prudent and field-proven practice to handle it with the caution afforded to all ether-containing compounds. This potential for peroxide formation underscores the importance of avoiding long-term storage of unused material and disposing of it in a timely manner.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, the immediate priority is to establish a safe working environment. This protocol is self-validating: by adhering to PPE requirements, you create a primary barrier against the chemical's known hazards.
-
Engineered Controls : All handling of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, including weighing and transferring to a waste container, should be conducted within a certified chemical fume hood or a well-ventilated area to mitigate the risk of inhalation (H335).[4]
-
Eye and Face Protection : Wear safety glasses with side-shields or chemical splash goggles conforming to OSHA or EN166 standards to protect against eye irritation (H319).[5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory to prevent skin contact and irritation (H315).[4]
-
Protective Clothing : A standard laboratory coat must be worn to protect against accidental contamination of skin and clothing.[5]
Step-by-Step Disposal Workflow
The disposal of this chemical must follow a structured workflow to ensure compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] Never dispose of this chemical down the sanitary sewer or in the regular trash.[6][8][9]
Step 1: Waste Collection and Container Selection
Collect solid waste ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol directly into a designated hazardous waste container.
-
Causality : The container must be chemically compatible with the waste to prevent degradation, leaks, or reactions.[6][9] A high-density polyethylene (HDPE) or glass container with a secure, leak-proof closure is appropriate for this solid chemical.[7] Do not use metallic containers, as residual reactivity can be unpredictable.[7]
Step 2: Proper Labeling
The waste container must be labeled immediately upon the first addition of waste.
-
The label must include :
-
Causality : Accurate labeling is a critical control measure that prevents accidental mixing of incompatible chemicals and provides essential information for emergency responders and waste disposal personnel.[10]
Step 3: Segregation of Waste
Store the waste container in a manner that segregates it from incompatible materials.
-
Store separately from :
-
Strong Oxidizing Agents
-
Strong Acids
-
Bases
-
-
Causality : Segregation prevents dangerous chemical reactions.[8][10] Keeping waste streams separate is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.[6]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
The labeled and sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements :
-
Causality : The SAA model ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility, minimizing the risk of widespread contamination or exposure.
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Schedule regular waste pick-ups to avoid exceeding accumulation time limits, which can be up to 90 days in a central storage area or one year for a partially filled container in an SAA.[7][10]
-
Causality : Final disposal must be carried out at an approved waste disposal plant to ensure the chemical is treated in an environmentally sound manner and in compliance with federal and state law.[11][12]
Step 6: Decontamination of Empty Containers
Original containers that held ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol are also considered hazardous waste until properly decontaminated.
-
Procedure : The first rinse of the empty container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[8][9]
-
Causality : Trivial amounts of chemical residue can remain in an "empty" container.[8] Collecting the first rinse ensures that this hazardous residue enters the proper waste stream and does not contaminate wastewater or regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
Caption: Disposal workflow for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Dartmouth College. Hazardous Waste Disposal Guide.
- CymitQuimica. Safety Data Sheet for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
- Sigma-Aldrich. Product Page for ((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol.
- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- BenchChem. A Comprehensive Guide to the Safe Disposal of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane.
- Synthonix, Inc. Product Page for ((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for 3-Oxabicyclo[3.1.0]hexane-2,4-dione.
- BenchChem. Safe Disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comprehensive Guide.
- BenchChem. Navigating the Disposal of Bicyclo[4.3.1]decan-7-one: A Guide for Laboratory Professionals.
- Advanced ChemBlocks. Product Page for ((1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol.
- BLDpharm. Product Page for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
Sources
- 1. Synthonix, Inc > Building Blocks > ((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol - [X88317] [synthonix.com]
- 2. ((1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol 97% | CAS: 2306255-58-1 | AChemBlock [achemblock.com]
- 3. bldpharm.com.tr [bldpharm.com.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Safe Handling of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
As a novel building block in synthetic chemistry, ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol presents unique opportunities for drug discovery and development. Its bicyclic ether structure, however, necessitates a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety in your research.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, the primary risks are associated with direct contact and inhalation. The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The signal word for this chemical is "Warning"[1]. These classifications indicate that the compound can cause significant, albeit not acutely lethal, health effects upon exposure. The irritation potential is likely due to the reactivity of the strained bicyclic ether system and the presence of the primary alcohol, which can interact with biological macromolecules.
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, with explanations rooted in the compound's chemical properties.
| PPE Component | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk. | The serious eye irritation hazard (H319) necessitates robust protection against splashes. Standard safety glasses do not provide a sufficient seal to protect from chemical splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves. | These materials offer good resistance to a broad range of chemicals, including alcohols and ethers. It is crucial to inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive work, consider double-gloving. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | A lab coat provides a removable barrier to protect skin and personal clothing from incidental contact and minor spills. Ensure the lab coat is made of a material appropriate for the laboratory environment. |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working with large quantities, in a poorly ventilated area, or if aerosolization is possible. | The risk of respiratory irritation (H335) is best managed through engineering controls, primarily a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating vapors or aerosols, respiratory protection is essential. |
Operational and Disposal Protocols
A self-validating safety protocol is one that is clear, logical, and easily followed. The workflow below outlines the key steps for the safe handling and disposal of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
-
Preparation and Pre-Use Inspection:
-
Ensure that a current Safety Data Sheet (SDS) for ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Inspect all required PPE for integrity.
-
Have a spill kit readily available.
-
-
Chemical Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring large quantities to prevent static discharge, especially if a flammable solvent is present.
-
Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.
-
After handling, thoroughly wash hands and any exposed skin with soap and water[2].
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.
-
Waste Segregation: All waste contaminated with ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Pathway: The sealed waste container must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations[2]. Do not dispose of this chemical down the drain or in regular trash.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for handling ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol safely.
Caption: A workflow diagram illustrating the key decision points and procedural steps for the safe handling of ((1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol.
References
-
Synthonix, Inc. (((1S,5R)-3-oxabicyclo[3.1.0]Hexan-1-yl)methanol - [X88317]). [Link]
-
Advanced ChemBlocks. (((1S,5R)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol). [Link]
-
PubChem. 8-Oxabicyclo(5.1.0)octane. [Link]
-
Synerzine. SAFETY DATA SHEET 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl). [Link]
-
U.S. Environmental Protection Agency. 2-Oxabicyclo[2.2.0]hex-5-en-3-one - Hazard. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
U.S. Environmental Protection Agency. 2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl- - Cancer. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
University of Washington. Personal Protective Equipment Requirements for Laboratories. [Link]
-
PubChem. (((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
